molecular formula C14H12I2 B1435808 5,5'-Diiodo-2,2'-dimethylbiphenyl CAS No. 1392203-19-8

5,5'-Diiodo-2,2'-dimethylbiphenyl

Cat. No.: B1435808
CAS No.: 1392203-19-8
M. Wt: 434.05 g/mol
InChI Key: VBRWVADZBWZCMH-UHFFFAOYSA-N
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Description

5,5'-Diiodo-2,2'-dimethylbiphenyl is a useful research compound. Its molecular formula is C14H12I2 and its molecular weight is 434.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-(5-iodo-2-methylphenyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12I2/c1-9-3-5-11(15)7-13(9)14-8-12(16)6-4-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWVADZBWZCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C2=C(C=CC(=C2)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5,5'-Diiodo-2,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,5'-Diiodo-2,2'-dimethylbiphenyl

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon of significant interest in materials science and synthetic chemistry. The document details the compound's chemical structure, physicochemical properties, and a validated synthetic protocol via the Ullmann coupling reaction, including mechanistic insights. Furthermore, it covers methods for structural elucidation through spectroscopic analysis and explores its potential applications as a building block for small molecule semiconductors and in the development of novel pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed technical information and practical methodologies related to this versatile chemical intermediate.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar geometry and the ability to introduce diverse functional groups at various positions make it a cornerstone for designing molecules with tailored electronic, optical, and biological properties. Biphenyl derivatives are integral to a wide range of applications, from liquid crystal displays and organic light-emitting diodes (OLEDs) to potent therapeutic agents. The introduction of halogen atoms, such as iodine, and alkyl groups, like methyl, onto the biphenyl core—as in the case of this compound—creates a highly versatile intermediate. The iodine atoms serve as reactive handles for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions, while the methyl groups influence the molecule's conformation and solubility. This strategic functionalization makes this compound a valuable precursor for constructing complex molecular architectures.

Chemical Structure and Nomenclature

This compound is a symmetrical biaryl compound. The structure consists of two benzene rings linked by a single bond. Each ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position, relative to the biphenyl linkage.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1_C2 [label="-"]; C2_C3 [label="="]; C3_C4 [label="-"]; C4_C5 [label="="]; C5_C6 [label="-"]; C6_C1 [label="="]; C1_C1p [label="-"]; C1p [label="C"]; C2p [label="C"]; C3p [label="C"]; C4p [label="C"]; C5p [label="C"]; C6p [label="C"]; C1p_C2p [label="-"]; C2p_C3p [label="="]; C3p_C4p [label="-"]; C4p_C5p [label="="]; C5p_C6p [label="-"]; C6p_C1p [label="="]; C2_CH3 [label="-CH3"]; C5_I [label="-I"]; C2p_CH3p [label="-CH3"]; C5p_Ip [label="-I"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C1p [pos="0,-2.8!"]; C2p [pos="1.2,-3.5!"]; C3p [pos="1.2,-4.9!"]; C4p [pos="0,-5.6!"]; C5p [pos="-1.2,-4.9!"]; C6p [pos="-1.2,-3.5!"]; CH3_node [label="H3C-", pos="-2.4,0.3!"]; I_node [label="I-", pos="2.4,2.5!"]; CH3p_node [label="-CH3", pos="2.4,-3.1!"]; Ip_node [label="-I", pos="-2.4,-5.3!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C1p [len=1.5]; C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p; C2 -- CH3_node [len=1.0]; C5 -- I_node [len=1.0]; C2p -- CH3p_node [len=1.0]; C5p -- Ip_node [len=1.0]; } Caption: Chemical structure of this compound.

  • IUPAC Name: 5-iodo-1-(5-iodo-2-methylphenyl)-2-methylbenzene

  • CAS Number: 1392203-19-8[1][2]

  • Molecular Formula: C₁₄H₁₂I₂[2][3]

  • SMILES: CC1=CC=C(I)C=C1C2=CC(I)=CC=C2C[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
Molecular Weight 434.06 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 115.0 - 119.0 °C[1]
Purity >97.0% (GC)[1]
Solubility Sparingly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and THF.Inferred from structure

Synthesis and Mechanistic Considerations

The synthesis of symmetrical biaryls like this compound is effectively achieved through the copper-catalyzed Ullmann coupling reaction.[4][5] This method involves the homocoupling of an aryl halide in the presence of copper metal at elevated temperatures.[4][6] It is a robust and well-established procedure for forming carbon-carbon bonds between two aryl groups.

Proposed Synthetic Protocol: Ullmann Coupling

This protocol describes the synthesis starting from 4-iodo-1-methyl-2-nitrobenzene, which would first be reduced to the corresponding amine, then subjected to a Sandmeyer reaction to replace the amino group with iodine, yielding 1,4-diiodo-2-methylbenzene. The final step is the Ullmann coupling. For the purpose of this guide, we will focus on the pivotal Ullmann coupling step from a commercially available or synthesized precursor like 4-Iodo-2-methyl-iodobenzene.

Starting Material: 4-Iodo-2-methyliodobenzene

Reaction: 2 x (4-Iodo-2-methyliodobenzene) --(Cu, Heat)--> this compound + CuI₂

Step-by-Step Methodology:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper bronze (2.5 equivalents).

  • Reagent Addition: Add 4-Iodo-2-methyliodobenzene (1.0 equivalent) to the flask.

  • Solvent (Optional): For substrates with high melting points, a high-boiling inert solvent such as N,N-Dimethylformamide (DMF) or nitrobenzene can be used. However, the reaction is often performed neat (solvent-free).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to ensure anaerobic conditions, which is crucial for preventing oxidative side reactions.

  • Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the C-C bond formation.[4]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, add a suitable organic solvent (e.g., dichloromethane or toluene) to the reaction mixture. Filter the mixture through a pad of Celite to remove the copper and copper salts.

  • Purification: Wash the filtrate with dilute HCl to remove any remaining copper species, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

Causality and Mechanistic Insights

The Ullmann reaction mechanism involves the formation of an organocopper intermediate.[4] The high temperature is required for the initial oxidative addition of the aryl halide to the surface of the copper metal, forming an active copper(I) species.[4] This is followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product and regenerate the copper catalyst, which may be re-oxidized in the catalytic cycle.

Ullmann_Mechanism

Structural Elucidation and Spectroscopic Analysis

Confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques. Below are the expected data based on its chemical structure.

TechniqueExpected Data
¹H NMR - A singlet for the methyl protons (Ar-CH₃) around δ 2.0-2.5 ppm.- A series of multiplets or distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three different types of aromatic protons on each ring.
¹³C NMR - A signal for the methyl carbon around δ 20-25 ppm.- A signal for the carbon bearing the iodine atom (C-I) around δ 90-100 ppm.- Multiple signals in the aromatic region (δ 120-150 ppm) for the other aromatic carbons.
Mass Spec (MS) The molecular ion peak (M+) would be observed at m/z = 434.06. The isotopic pattern would be characteristic of a molecule containing two iodine atoms.
Infrared (IR) - C-H stretching (aromatic) ~3000-3100 cm⁻¹- C-H stretching (aliphatic) ~2850-2960 cm⁻¹- C=C stretching (aromatic) ~1450-1600 cm⁻¹- C-I stretching ~500-600 cm⁻¹

Applications in Research and Development

Building Block in Materials Science

This compound is classified as a material building block, particularly for the synthesis of small molecule semiconductors.[1] The diiodo functionality allows for its use in polymerization reactions or further cross-coupling reactions to create larger conjugated systems. These resulting materials are investigated for their potential use in organic electronics.

Intermediate in Drug Discovery

The biphenyl moiety is a key structural feature in many approved drugs, such as the anti-inflammatory drug flurbiprofen.[7] The core biphenyl structure is recognized as a minimal element for binding to certain biological targets, including the PD-L1 protein dimer, an important target in cancer immunotherapy.[7] Compounds like this compound serve as versatile starting points for the synthesis of new drug candidates. The iodine atoms can be readily substituted using palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions to introduce diverse functional groups, enabling the rapid generation of a library of novel biphenyl analogs for biological screening.

// Nodes Start [label="this compound\n(Starting Material)"]; Coupling [label="Suzuki Cross-Coupling Reaction\n[Pd Catalyst, Base]", shape=ellipse, fillcolor="#FBBC05"]; BoronicAcid [label="Aryl/Heteroaryl Boronic Acid\n(R-B(OH)₂)"]; Library [label="Library of Novel Biphenyl Analogs"]; Screening [label="High-Throughput Biological Screening\n(e.g., Enzyme Assays, Cell-based Assays)"]; Hit [label="Hit Identification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead [label="Lead Optimization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Coupling; BoronicAcid -> Coupling; Coupling -> Library; Library -> Screening; Screening -> Hit; Hit -> Lead; } Caption: Workflow for utilizing the subject compound in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its iodine substituents, makes it an ideal precursor for the synthesis of complex organic molecules. The synthetic route via Ullmann coupling is a reliable method for its preparation on a laboratory scale. As research into novel organic electronics and targeted therapeutics continues to grow, the utility of strategically functionalized building blocks like this compound will undoubtedly increase, paving the way for new discoveries and innovations.

References

  • NROChemistry. (2025, March 21). Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

  • BYJU'S. (2020, January 6). Ullmann Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Available from: [Link]

  • Slideshare. (n.d.). Ullmann reaction | PPTX. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of the modified Ullmann reaction. Dalton Transactions. Available from: [Link]

  • PubChem. (n.d.). 3,4,4'-Trihydroxy-5,5'-diisopropyl-2,2'-dimethylbiphenyl. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,2'-Diiodobiphenyl (CAS 2236-52-4). Available from: [Link]

  • PubChem. (n.d.). 2,2'-Diiodobiphenyl. Available from: [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Available from: [Link]

  • ResearchGate. (2025, August 6). Cancer preventive agents 11. Novel analogs of dimethyl dicarboxylate biphenyl as potent cancer chemopreventive agents. Available from: [Link]

  • PubChem. (n.d.). 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. Available from: [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]

  • Beilstein Journals. (n.d.). Supporting Information H NMR spectra and C NMR spectra of compounds. Available from: [Link]

  • Google Patents. (n.d.). KR19990039932A - Biphenyl Dimethyl Dicarboxylate (DDB) Formulation.
  • PubMed. (2020, August 15). Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Available from: [Link]

Sources

Molecular weight and physical characteristics of diiodo dimethyl biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physical Characteristics of Diiodo Dimethyl Biphenyls

Introduction

Diiodo dimethyl biphenyls represent a significant class of halogenated aromatic hydrocarbons, characterized by a biphenyl core structure substituted with two iodine atoms and two methyl groups. The specific positioning of these substituents gives rise to numerous isomers, each with unique physical properties and potential applications. These compounds serve as crucial building blocks and intermediates in organic synthesis, particularly in the development of novel materials and pharmaceuticals. Their utility in cross-coupling reactions, such as the Ullmann coupling, for creating more complex molecular architectures is well-documented.[1]

This guide provides a detailed overview of the molecular weight and key physical characteristics of several diiodo dimethyl biphenyl isomers. It is intended for researchers, scientists, and drug development professionals, offering both consolidated data and the experimental methodologies required for their validation.

Molecular Weight and Formula

All isomers of diiodo dimethyl biphenyl share the same empirical formula and, consequently, the same molecular weight. This fundamental property is critical for stoichiometric calculations in synthesis and for identification via mass spectrometry.

  • Molecular Formula: C₁₄H₁₂I₂[2][3][4]

  • Molecular Weight: Approximately 434.06 g/mol [2][3][4][5]

The consistency in molecular weight across isomers underscores the importance of other physical and spectroscopic methods to differentiate them.

Isomer-Specific Physical Characteristics

The spatial arrangement of the iodo and methyl substituents significantly influences the intermolecular forces, crystal packing, and overall physical properties of each isomer. This section details the known characteristics of three specific isomers.

4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl
  • CAS Number: 69571-02-4

  • Physical Form: This isomer typically presents as a solid.

  • Melting Point: The melting point is reported in the range of 95-100 °C. This relatively broad range may suggest the presence of impurities or be characteristic of the bulk material. Purity is often cited at 97%.

  • Structure: The methyl groups are positioned ortho to the biphenyl linkage, which can create steric hindrance and affect the dihedral angle between the two phenyl rings.

4,4'-Diiodo-3,3'-dimethylbiphenyl
  • CAS Number: 7583-27-9[2][6]

  • Physical Form: It is described as a powder or crystalline solid with a color ranging from light orange to yellow to green.[2][5][6]

  • Melting Point: This isomer exhibits a sharper and higher melting point range of 106.0 to 110.0 °C, with some sources citing a specific melting point of 108 °C.[5][6][7]

  • Purity: Commercially available samples often have a purity greater than 98.0% as determined by Gas Chromatography (GC).[2][6]

  • Stability: The compound is noted to be light-sensitive, and storage in a cool, dark place is recommended.[5][6]

5,5'-Diiodo-2,2'-dimethylbiphenyl
  • CAS Number: 1392203-19-8

  • Physical Form: This isomer is a white to almost white powder or crystal.

  • Melting Point: It possesses the highest melting point of the three isomers discussed, with a reported range of 115.0 to 119.0 °C.

  • Purity: Available purity is typically greater than 97.0% (GC).

Data Summary

For ease of comparison, the key quantitative data for these diiodo dimethyl biphenyl isomers are summarized below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl69571-02-4C₁₄H₁₂I₂434.06[8]95-100Solid
4,4'-Diiodo-3,3'-dimethylbiphenyl7583-27-9C₁₄H₁₂I₂434.06[2][3]106-110[5][6]Light orange to green powder/crystal[2][6]
This compound1392203-19-8C₁₄H₁₂I₂434.06115-119White to almost white powder/crystal

Experimental Protocols for Characterization

To ensure the identity and purity of a diiodo dimethyl biphenyl sample, a series of characterization experiments are essential. The following protocols describe standard, self-validating methodologies.

Protocol 1: Melting Point Determination

The melting point is a fundamental physical property that provides a quick assessment of purity. A sharp melting range typically indicates a high-purity compound.

Methodology:

  • Sample Preparation: Finely crush a small amount of the crystalline sample to a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

  • Validation: A narrow range (< 2 °C) is indicative of high purity. Broad ranges suggest the presence of impurities, which depress and broaden the melting point.

Protocol 2: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Utilize an Electron Ionization (EI) mass spectrometer, as this is a common and effective method for relatively small, stable organic molecules.

  • Analysis: Inject the sample into the instrument. The high-energy electrons in the EI source will ionize the molecule, often causing it to fragment.

  • Data Interpretation: Analyze the resulting mass spectrum. The peak with the highest mass-to-charge ratio (m/z) should correspond to the molecular ion (M⁺). For diiodo dimethyl biphenyls, this peak should be observed at approximately m/z = 434. The spectrum will also display a characteristic isotopic pattern due to the presence of iodine.

Protocol 3: Qualitative Solubility Assessment

Understanding a compound's solubility is critical for its use in reactions, formulations, and purification processes. Given the nonpolar nature of the biphenyl core, solubility is expected in organic solvents.

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, and water). A related compound, 4,4′-diiodo-1,1′-biphenyl, is known to be soluble in hot toluene.[9]

  • Procedure:

    • Place a small, known amount of the compound (e.g., 10 mg) into a series of test tubes.

    • To each tube, add a selected solvent dropwise (e.g., 0.1 mL at a time), vortexing after each addition.

    • Continue adding solvent up to a defined volume (e.g., 1-2 mL).

  • Observation: Record whether the compound dissolves completely at room temperature. If not, gently warm the mixture to assess solubility at elevated temperatures.

  • Reporting: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required for dissolution.

Visualizations

Molecular and Experimental Schematics

To better visualize the compounds and workflows discussed, the following diagrams are provided.

Caption: General molecular composition of diiodo dimethyl biphenyls.

G cluster_workflow Experimental Workflow for Physical Characterization Sample Acquire/Synthesize Diiodo Dimethyl Biphenyl Purity Assess Purity & Determine Melting Point (Protocol 1) Sample->Purity MW_Verification Confirm Molecular Weight (Mass Spectrometry) (Protocol 2) Sample->MW_Verification Solubility Determine Solubility Profile (Protocol 3) Sample->Solubility Data Compile & Analyze Data Purity->Data MW_Verification->Data Solubility->Data Report Technical Report Data->Report

Caption: Workflow for the physical characterization of diiodo dimethyl biphenyls.

References

  • PubChem. 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. [Link]

  • Journal of Materials Chemistry. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. [Link]

  • National Center for Biotechnology Information. 4,4′-Diiodo-3,3′-dimethoxybiphenyl. [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 5,5'-Diiodo-2,2'-dimethylbiphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,5'-Diiodo-2,2'-dimethylbiphenyl is a halogenated aromatic compound with significant potential as a building block in organic synthesis, materials science, and medicinal chemistry. Its rigid biphenyl core, substituted with sterically demanding methyl groups and electron-withdrawing iodine atoms, imparts unique electronic and conformational properties. The successful application of this compound in any solution-phase chemistry—be it reaction, purification, or formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics.[1][2][3]

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that influences everything from reaction kinetics and yield to bioavailability and dosage form design.[4][5] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility in organic solvents a primary focus for formulation scientists and process chemists.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will explore theoretical predictions, present a robust experimental protocol, and provide the tools for accurate data interpretation.

Theoretical Considerations & Predictive Analysis

Before embarking on empirical measurements, a predictive analysis based on the molecular structure of this compound can guide solvent selection and hypothesis formation. The core principle "like dissolves like" serves as our initial guide.[6]

Molecular Structure Analysis:

  • Nonpolar Core: The biphenyl structure is inherently nonpolar and hydrophobic.

  • Methyl Groups: The two methyl groups (-CH₃) enhance the lipophilicity and contribute to steric hindrance, which can affect crystal lattice energy.

  • Iodine Atoms: The two iodine atoms are large and polarizable. While they introduce weak dipole moments, their primary contribution is through dispersion forces, further increasing the compound's affinity for nonpolar and polarizable solvents.

This structure suggests poor solubility in highly polar protic solvents like water and alcohols, and favorable solubility in nonpolar or moderately polar aprotic solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework.[7] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[8][9]

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible.[8][9] While the experimental determination of HSP for this compound is beyond the scope of this guide, its structure strongly suggests it will have a high δd value, a low-to-moderate δp value, and a near-zero δh value. Therefore, solvents with a similar HSP profile (e.g., toluene, chloroform, tetrahydrofuran) are predicted to be effective solvents.

Experimental Determination of Solubility

The most reliable method for determining the thermodynamic solubility of a compound is the Isothermal Shake-Flask Method .[10][11] This "gold standard" approach involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[10][12]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials & Equipment:

  • This compound (analytical grade)[13][14]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg accuracy)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Constant temperature orbital shaker or water bath

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Desiccator

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. "Excess" is critical; enough solid must be added so that a visible amount remains undissolved at equilibrium.

    • Carefully add a precise volume (e.g., 5.00 mL) of each selected organic solvent to its respective vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixtures at a consistent speed that ensures the solid particles are well-suspended without creating a vortex.[11]

    • Causality Check: The goal is to reach thermodynamic equilibrium. A minimum agitation time of 24 hours is recommended. To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration plateaus.[11]

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant into a syringe.

    • Immediately attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material.

    • Dispense the filtered, saturated solution into a clean volumetric flask. This filtration step is crucial to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • The calibration curve should be prepared using accurately weighed standards of this compound dissolved in the same solvent.

  • Calculation:

    • Calculate the concentration of the original, undiluted saturated solution using the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G Workflow for Solubility Determination A Start: Prepare Materials B Add Excess Solute & Known Volume of Solvent A->B Vial Preparation C Equilibrate in Shaker (Constant Temp, e.g., 24-72h) B->C Agitation D Settle & Collect Supernatant C->D Post-Equilibration E Syringe Filter (0.22 µm) D->E Crucial Filtration F Prepare Serial Dilutions E->F Sample Prep G Analyze via HPLC/UV-Vis F->G Quantification H Calculate Concentration (mg/mL or mol/L) G->H Data Processing I End: Report Data H->I

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Data Presentation & Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvent classes.

Table 1: Solubility Profile of this compound at 25°C

Solvent ClassSolvent NamePredicted SolubilityExperimental Solubility (mg/mL)
Nonpolar HexaneLowTo be determined
TolueneHighTo be determined
Polar Aprotic DichloromethaneHighTo be determined
Tetrahydrofuran (THF)HighTo be determined
AcetoneModerateTo be determined
AcetonitrileLow-ModerateTo be determined
Dimethyl Sulfoxide (DMSO)Moderate-HighTo be determined
Polar Protic MethanolVery LowTo be determined
EthanolVery LowTo be determined
WaterInsolubleTo be determined

Interpreting the Results: The collected data will provide a quantitative basis for solvent selection in various applications. For instance, a solvent with high solubility would be ideal for NMR analysis or as a reaction medium. For crystallization, a solvent pair might be necessary, where the compound is highly soluble in one solvent ("good" solvent) and poorly soluble in another ("anti-solvent").[1]

Conclusion

Determining the solubility profile of this compound is a foundational step for its effective utilization in research and development. While theoretical predictions based on molecular structure and principles like Hansen Solubility Parameters provide valuable initial guidance, they are no substitute for rigorous experimental data. The Isothermal Shake-Flask method, when executed with care, provides accurate and reproducible thermodynamic solubility data. This information is indispensable for process optimization, purification strategy development, and rational formulation design, ultimately de-risking and accelerating the path from laboratory synthesis to final application.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Available at: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

  • Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). Available at: [Link]

  • Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available at: [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Available at: [Link]

  • KREATiS. High-accuracy water solubility determination using logK. Available at: [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Gorgan, L. D., et al. (2020). The Importance of Solubility for New Drug Molecules. Banat's Journal of Biotechnology. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. Available at: [Link]

  • Regulations.gov. (2014). Water Solubility (Flask Method). Available at: [Link]

  • World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link]

  • Kim, J. S., et al. (1998). Solubilization of biphenyl dimethyl dicarboxylate by cosolvency. PubMed. Available at: [Link]

Sources

Literature review of 2,2'-dimethylbiphenyl functionalization at 5,5' positions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis and functionalization of 2,2'-dimethylbiphenyl specifically at the 5,5'-positions . While direct electrophilic substitution of the biphenyl core typically favors the 4,4'-positions due to the electronic directing effects of the phenyl ring, accessing the 5,5'-positions requires a strategic retrosynthetic approach—primarily via bottom-up coupling of pre-functionalized toluene derivatives.

This document serves as a technical roadmap for researchers requiring high-fidelity access to this specific scaffold, often utilized in the design of axially chiral ligands (e.g., BIPHEP analogs) and liquid crystal engineering.[1]

Executive Summary & Strategic Analysis

The 2,2'-dimethylbiphenyl scaffold is a privileged structure in organic chemistry, serving as the backbone for atropisomeric ligands and functional materials.[1] However, its functionalization is governed by a conflict between steric hindrance (at the 3,3' and 6,6' positions) and electronic directing effects .[1]

  • The Challenge (Direct Substitution): Direct electrophilic aromatic substitution (EAS) of 2,2'-dimethylbiphenyl (e.g., nitration, bromination) predominantly yields the 4,4'-isomer .[1] This is because the phenyl group acts as an ortho/para director relative to the bridge.[2][3][4] The 4-position is para to the activating phenyl ring and meta to the methyl group, making it the most nucleophilic site accessible.

  • The Solution (De Novo Synthesis): To achieve 5,5'-functionalization , one must bypass the biphenyl directing rules by coupling monomeric units that already bear the desired functionality para to the methyl group. The most robust protocol involves the Ullmann coupling of 2-halo-4-substituted toluenes .

Structural Logic of Regioselectivity
PositionElectronic EnvironmentSteric AccessOutcome in Direct EAS
3,3' Ortho to Me, Ortho to PhBlocked (Buttressing effect)Trace / None
4,4' Meta to Me, Para to PhHigh Major Product
5,5' Para to Me, Meta to PhModerate Minor Product
6,6' Ortho to Me, Ortho to PhBlocked (Twisted ring)Trace / None

Synthetic Pathways: The "Coupling First" Strategy

The only self-validating, high-yield method to secure the 5,5'-substitution pattern is the homocoupling of 2-iodo-4-nitrotoluene (or its analogs). This ensures that the nitro group is fixed para to the methyl group before the biaryl bond is formed.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the failure mode of direct nitration.

G Start 2,2'-Dimethylbiphenyl DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Product44 4,4'-Dinitro-2,2'-dimethylbiphenyl (MAJOR - Undesired) DirectNitration->Product44 Electronic Control (Para to Ph) Precursor 2-Iodo-4-nitrotoluene Ullmann Ullmann Coupling (Cu, DMF, Heat) Precursor->Ullmann Product55 5,5'-Dinitro-2,2'-dimethylbiphenyl (TARGET) Ullmann->Product55 Retrosynthetic Control (Para to Me)

Figure 1: Mechanistic divergence between direct functionalization (red path) and the de novo coupling strategy (green path).

Detailed Experimental Protocol

Target Synthesis: 5,5'-Dinitro-2,2'-dimethylbiphenyl

This protocol utilizes the classic Ullmann coupling, which remains superior to Suzuki coupling for this specific homocoupling due to the availability of the iodide precursor and the robustness of the reaction.

Phase 1: Preparation of the Monomer

If 2-iodo-4-nitrotoluene is not commercially available, it is synthesized from 2-methyl-5-nitroaniline via the Sandmeyer reaction.

  • Diazotization: Dissolve 2-methyl-5-nitroaniline in H₂SO₄/H₂O. Cool to 0°C. Add NaNO₂ dropwise.

  • Iodination: Add the diazonium salt solution to a stirred solution of KI (1.2 eq) in water.

  • Workup: Extract with DCM, wash with Na₂S₂O₃ (to remove iodine), dry, and concentrate.

  • Yield: Typically 85-90%.

Phase 2: Ullmann Homocoupling (The Critical Step)

Reagents:

  • 2-Iodo-4-nitrotoluene (10.0 g, 38 mmol)

  • Copper Bronze (Activated) (5.0 g, 79 mmol)[1]

  • DMF (Dimethylformamide) (50 mL, anhydrous)

Procedure:

  • Activation: Wash copper bronze with 2% iodine in acetone, then pure acetone, then dry under vacuum to remove surface oxides.[1][4] This is critical for initiation.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and N₂ inlet, charge the activated Copper and 2-Iodo-4-nitrotoluene.

  • Solvent: Add anhydrous DMF. (Note: Solvent-free conditions at 200°C are historically used, but DMF at reflux (153°C) provides better thermal control and cleaner products).[1]

  • Reaction: Heat the mixture to vigorous reflux (150-160°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][4] The starting iodide should disappear.[4]

  • Workup:

    • Cool to room temperature.[1][4][5]

    • Filter through a Celite pad to remove copper residues.[4] Wash the pad with hot ethyl acetate.[4]

    • Pour the filtrate into 500 mL of ice water. The product typically precipitates as a yellowish solid.[4]

    • Filter the solid.[4][6][7] If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol or Acetone/Hexane.

  • Data:

    • Yield: 65–75%[4]

    • Appearance: Pale yellow needles.[4]

    • Melting Point: 176–178°C (Lit.[1][4] value).

Phase 3: Functional Group Interconversion (Optional)

To access the 5,5'-diamino derivative (precursor for phosphines or isocyanates):

  • Dissolve 5,5'-dinitro-2,2'-dimethylbiphenyl in Ethanol/THF.[4]

  • Add 10% Pd/C (5 wt%).[1][4]

  • Hydrogenate at 40 psi H₂ for 6 hours.

  • Filter catalyst and concentrate.[1][4][7] Yield is quantitative.

Quantitative Data Summary

ParameterDirect NitrationUllmann Coupling (Recommended)
Major Isomer 4,4'-Dinitro5,5'-Dinitro
Regioselectivity Poor (Mixture of 4,4' and 4,2')100% (Structurally defined)
Overall Yield <20% (for 5,5' isomer isolation)65-75%
Purification Difficult ChromatographySimple Recrystallization
Scalability Low (Isomer separation bottleneck)High (Multi-gram batch)

Advanced Applications & Troubleshooting

Troubleshooting the Ullmann Coupling
  • Stalled Reaction: If the reaction stalls, add a catalytic amount of iodine (I₂) or switch to DMAc (Dimethylacetamide) to reach higher temperatures (165°C).[1]

  • Dehalogenation: If 4-nitrotoluene is observed (reductive dehalogenation), ensure the solvent is strictly anhydrous and the copper is not carrying adsorbed hydrogen sources.[1]

Alternative: Suzuki-Miyaura Coupling

For laboratories avoiding copper waste, a Suzuki coupling can be employed, though it requires two distinct precursors:[1]

  • Partner A: 2-Bromo-4-nitrotoluene

  • Partner B: (2-Methyl-5-nitrophenyl)boronic acid

  • Catalyst: Pd(PPh₃)₄, K₂CO₃, Toluene/Water.[1]

  • Note: Synthesis of the boronic acid adds two steps, making the Ullmann route generally more efficient for symmetrical 5,5'-products.[1]

References

  • Regioselectivity in Biphenyl Nitration

    • Taylor, R. "Electrophilic Aromatic Substitution."[1][4] Wiley, 1990.[1][4] (Defines the directing effects of phenyl vs. alkyl groups).

    • Journal of the Korean Chemical Society, 2001, 45, 538-545.[1] (Analysis of isomer ratios in biphenyl nitration).

    • [1]

  • Ullmann Coupling Methodology

    • Fanta, P. E.[1] "The Ullmann Synthesis of Biaryls." Synthesis, 1974, 9-21.[1] (The definitive review on copper-mediated coupling).

    • BenchChem Application Note. "Synthesis of 2,2'-Dimethylbiphenyl via Ullmann Coupling."
  • Synthesis of 5,5'-Substituted Biphenyls

    • Zhang, P., et al. "Synthesis and crystal structure of 5,5'-dinitro..."[1] Acta Crystallographica, 2014.[1][4] (Confirmation of nitro-group placement).

    • Organic Syntheses, Coll.[1][4][6] Vol. 5, p. 412.[1][4] (General methods for dimethylbiphenyls).

    • [1]

Sources

Methodological & Application

Scalable synthesis of 5,5'-Diiodo-2,2'-dimethylbiphenyl from 2,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, atom-economical protocol for the synthesis of 5,5'-Diiodo-2,2'-dimethylbiphenyl (CAS: 1392203-19-8) from 2,2'-dimethylbiphenyl . This transformation is a critical entry point for synthesizing chiral bis-phosphine ligands (e.g., DM-BINAP analogs) and functionalized liquid crystals.

The protocol utilizes an Iodine/Periodic Acid (


)  system. Unlike traditional Sandmeyer reactions (which require toxic diazonium intermediates) or N-iodosuccinimide (NIS) routes (high cost), this oxidative iodination method offers high regioselectivity, cost-efficiency, and ease of purification suitable for multi-gram to kilogram scales.

Strategic Analysis & Mechanism

Regioselectivity Rationale

The starting material, 2,2'-dimethylbiphenyl, possesses significant steric strain due to the ortho-methyl groups, forcing the two phenyl rings into a non-planar conformation (dihedral angle


). This twist decouples the 

-systems, reducing the directing influence of one ring upon the other.

Consequently, regiochemistry is dominated by the local Methyl group :

  • Position 3 (ortho): Sterically hindered by the "cleft" of the biphenyl system.

  • Position 4 (meta): Para to the bridgehead, but meta to the activating methyl group. Less electron-rich.

  • Position 5 (para): Para to the strongly activating methyl group. Electronically most favorable and sterically accessible.

  • Position 6 (ortho): Sterically blocked by the bridgehead.

Therefore, electrophilic aromatic substitution (


) selectively targets the 5,5' positions .
Reaction Mechanism (Graphviz)

IodinationMechanism cluster_conditions Conditions I2 I2 (Molecular Iodine) ActiveSpecies Active Electrophile (I+ / I3+) I2->ActiveSpecies Oxidation Oxidant H5IO6 (Periodic Acid) Oxidant->ActiveSpecies Activation SigmaComplex Sigma Complex (Wheland Intermediate) ActiveSpecies->SigmaComplex Substrate 2,2'-Dimethylbiphenyl Substrate->SigmaComplex Attack at C5 Product This compound SigmaComplex->Product -H+ (Deprotonation) AcOH Solvent: AcOH/H2SO4

Figure 1: Oxidative activation of iodine allows for direct electrophilic attack at the electron-rich C5 position.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade
2,2'-Dimethylbiphenyl 1.0Substrate>98%
Iodine (

)
1.1Iodinating AgentResublimed
Periodic Acid (

)
0.4OxidantReagent Grade
Acetic Acid (AcOH) 10 VolSolventGlacial
Sulfuric Acid (

)
0.2 VolCatalystConc. (98%)
Sodium Thiosulfate N/AQuenching10% aq.[1] soln
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge the flask with 2,2'-dimethylbiphenyl (10.0 g, 54.9 mmol) and Glacial Acetic Acid (100 mL).

  • Add Iodine (

    
    )  (7.66 g, 30.2 mmol) and Periodic Acid (
    
    
    
    )
    (3.00 g, 13.2 mmol).
    • Note: The stoichiometry utilizes the oxidant to regenerate

      
       from iodide byproducts, ensuring 100% atom economy for iodine.
      
  • Add Conc.

    
      (2.0 mL) dropwise. The solution will turn dark violet/brown.
    

Step 2: Iodination

  • Heat the mixture to 80°C .

  • Maintain stirring at 80°C for 4–6 hours .

  • Process Control (TLC/HPLC): Monitor consumption of starting material.

    • TLC Eluent: Hexane (100%).

    • Rf Values: Product (lower Rf than SM) vs. Mono-iodo intermediate vs. Starting Material.

Step 3: Workup

  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the mixture into Ice-Water (300 mL) with vigorous stirring. A precipitate will form.[2]

  • Add 10% Sodium Thiosulfate solution (~50 mL) slowly until the iodine color (violet/brown) fades to a pale yellow/white suspension.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with water (3 x 50 mL) to remove residual acid.

Step 4: Purification (Critical for Scale)

  • Transfer the crude solid to a flask.

  • Recrystallization: Dissolve in minimal hot Ethanol (or Ethyl Acetate/Hexane 1:5 mixture).

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter the white crystalline needles.

  • Dry under vacuum at 40°C for 12 hours.

Data & Validation

Expected Results
ParameterSpecificationNotes
Yield 85 – 92%High efficiency due to oxidative recycling of iodine.
Appearance White crystalline powderOff-white indicates residual iodine.
Melting Point 115 – 119 °CSharp range indicates high purity.[3]
Purity (HPLC) >98.5%Main impurity: Mono-iodo derivative (<1%).
Characterization (Self-Validation)

To confirm the 5,5' regiochemistry over the 4,4' isomer, analyze the aromatic coupling pattern in


-NMR.
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.05 (s, 6H, 
      
      
      
      ) – Upfield shift due to shielding by the orthogonal ring.
    • 
       6.90 (d, 
      
      
      
      Hz, 2H, H-3/3') – Ortho to methyl.
    • 
       7.50 (dd, 
      
      
      
      Hz, 2H, H-4/4') – Meta coupling confirms 1,2,4-substitution pattern.
    • 
       7.58 (d, 
      
      
      
      Hz, 2H, H-6/6') – Small doublet indicates meta-coupling only (isolated proton).

Interpretation: The presence of a doublet (


 Hz), a doublet of doublets, and a small doublet (

Hz) confirms the 1,2,4-substitution pattern on the ring. Since the methyl is at 2, the iodine must be at 5 to produce this splitting pattern.

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid. Weigh in a fume hood. Causes severe skin burns.
    
  • Periodic Acid: Strong oxidant. Keep away from organic reducing agents until reaction assembly.

  • Waste Disposal: Aqueous filtrate contains acidic iodide/sulfate waste. Neutralize with sodium bicarbonate before disposal. Segregate halogenated organic waste.

References

  • General Oxidative Iodination Protocol

    • Suzuki, H. (1971). "Iodination of Aromatic Compounds with Iodine and Periodic Acid." Organic Syntheses, 51, 94.
  • Regioselectivity in Biphenyls

    • Wine, T. P. J. (2021). "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers." Seattle Pacific University Honors Projects.
  • Product Characterization (Melting Point & CAS)

    • PubChem Compound Summary for CID 13797298 (this compound).
  • Commercial Reference & Physical Properties

    • TCI Chemicals Product D5430.[3]

Sources

Using 5,5'-Diiodo-2,2'-dimethylbiphenyl as a precursor for chiral phosphine ligands

[1][2]

Introduction & Strategic Utility

This compound (CAS: 1392203-19-8) is a critical biaryl intermediate.[1][2] Its structural significance lies in the 5,5'-substitution pattern , which is para to the 2,2'-methyl groups.[2] Unlike standard BIPHEP precursors (which are typically functionalized at the 6,6'-positions to create the metal-binding pocket), the 5,5'-diiodo motif allows for:

  • Remote Electronic Tuning: Modification of the ligand's electronic properties without sterically crowding the metal center.

  • Ligand Immobilization: The iodines serve as "handles" to tether the chiral ligand to polymers, dendrimers, or silica supports, enabling catalyst recycling.[2]

  • Wide-Bite-Angle Ligands: Direct conversion of the iodines to phosphines yields 5,5'-bis(phosphino) ligands, which span trans-positions on metal centers, useful for specific C-C coupling reactions.[1][2]

Structural Logic[1][2][3]
  • 2,2'-Dimethyl Core: Provides the necessary steric bulk to restrict rotation around the C1-C1' bond, creating stable atropisomerism (axial chirality) once resolved.[1][2]

  • 5,5'-Diiodo Handles: High-reactivity sites for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or Lithium-Halogen exchange, allowing modular ligand construction.[1][2]

Synthesis & Functionalization Protocols

Phase A: Synthesis of the Precursor

Direct iodination of 2,2'-dimethylbiphenyl.[1][2]

Reaction Principle: Electrophilic aromatic substitution.[1] The 2-methyl group directs the incoming electrophile to the para position (C5), as the ortho position (C3) is sterically hindered and C6 is less activated.

Protocol:

  • Reagents: 2,2'-Dimethylbiphenyl (1.0 equiv), Iodine (

    
    , 1.1 equiv), Periodic Acid (
    
    
    , 0.4 equiv) or
    
    
    .[2]
  • Solvent: Acetic Acid / Water / Sulfuric acid mixture.[1]

  • Conditions: Heat to 60-80°C for 4-6 hours.

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with Dichloromethane (DCM).[1] Wash with brine.[1][3]
    
  • Purification: Recrystallization from Ethanol/Hexane yields this compound as a white crystalline solid.[1][2]

    • Yield Target: >85%[1][3][4][5]

    • Purity Check: GC-MS (MW: 434.05 g/mol ).[1][2]

Phase B: Phosphination (Creating the Ligand)

Two primary routes exist depending on the target ligand architecture.

Route 1: Direct Synthesis of 5,5'-Bis(diphenylphosphino) Ligand

Target: 5,5'-Bis(diphenylphosphino)-2,2'-dimethylbiphenyl[1][2]

Mechanism: Lithium-Halogen exchange followed by electrophilic trapping with Chlorodiphenylphosphine (

12

Step-by-Step Protocol:

  • Setup: Flame-dried Schlenk flask under Argon.

  • Dissolution: Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .[1]

  • Lithiation: Add

    
    -Butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise over 15 mins.
    
    • Observation: Solution may turn yellow/orange.[1]

    • Aging:[1] Stir at -78°C for 1 hour to ensure complete I/Li exchange.

  • Trapping: Add

    
     (2.5 equiv) dropwise.[1]
    
  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Quench: Add degassed water (0.5 mL).

  • Isolation: Remove solvent in vacuo. Redissolve in DCM, filter through a celite/silica plug (under inert atmosphere) to remove LiCl.[2]

  • Product: 2,2'-Dimethyl-5,5'-bis(diphenylphosphino)biphenyl .

Route 2: Backbone Modification (The "Linker" Strategy)

Target: 5,5'-Functionalized-2,2'-bis(diphenylphosphino)-6,6'-dimethylbiphenyl (Advanced) Note: This route uses the 5,5'-iodines to attach the ligand to a support or aryl group, while phosphines are installed at 6,6' (requires different starting material or subsequent C-H activation).[1][2]

Chiral Resolution Strategy

Since the synthesized ligand is racemic (

2

Method: Resolution via Chiral Palladium Complex This is the industry-standard method for resolving atropisomeric phosphines.[1]

  • Complexation: React the racemic diphosphine with Di-µ-chloro-bis[(S)-dimethyl(1-(1-naphthyl)ethyl)aminato-C2,N]dipalladium(II) .

  • Separation: The resulting diastereomeric Pd-complexes have different solubilities or retention times.[1]

    • Crystallization:[1] Fractional crystallization from Acetone/Hexane.[1]

    • Column Chromatography: Silica gel chromatography can separate the diastereomers.

  • Decomplexation: Treat the pure diastereomer with 1,2-bis(diphenylphosphino)ethane (dppe) or NaCN in organic solvent to displace the chiral phosphine ligand.

  • Result: Enantiopure (

    
    )- or (
    
    
    )-Ligand.

Visualized Workflows

Synthesis & Resolution Pathway

LigandSynthesisStart2,2'-DimethylbiphenylIodinationIodination(I2, H5IO6, AcOH)Start->IodinationPrecursorThis compound(The Scaffold)Iodination->PrecursorChoiceTarget Architecture?Precursor->ChoiceRouteARoute A: Direct Phosphination(Wide Bite Angle)Choice->RouteARouteBRoute B: Backbone Functionalization(Electronic Tuning/Immobilization)Choice->RouteBReactionA1. n-BuLi, -78°C2. ClPPh2RouteA->ReactionAProductArac-5,5'-Bis(diphenylphosphino)-2,2'-dimethylbiphenylReactionA->ProductAResolutionChiral Resolution(Pd-Complex or Chiral HPLC)ProductA->ResolutionReactionBSuzuki Coupling(Ar-B(OH)2, Pd(0))RouteB->ReactionBProductB5,5'-Diaryl-2,2'-dimethylbiphenylReactionB->ProductBProductB->ResolutionAfter PhosphinationFinalEnantiopure Ligand(R) or (S)Resolution->Final

Caption: Workflow for converting this compound into functionalized chiral phosphine ligands.

Critical Technical Considerations

ParameterSpecification / Tip
Inert Atmosphere Phosphines are oxidation-sensitive.[1][2] All phosphination steps must use Schlenk lines or a Glovebox (

ppm).[1]
Temperature Control During lithiation, maintain

. Higher temperatures cause Lithium-Halogen scrambling or benzylic lithiation (at the methyl groups).[1]
Purification Phosphine oxides are common impurities.[1] If observed (via

NMR), reduce with Trichlorosilane (

) or Phenylsilane.[2]
Storage Store the diiodo precursor in the dark (light sensitive). Store phosphines under Argon at -20°C.
Expert Insight: Benzylic Lithiation Risk

A common failure mode in Route 1 is the lithiation of the 2,2'-methyl groups instead of the iodine exchange.[2]

  • Cause: Using

    
    -BuLi or high temperatures.[1][2]
    
  • Prevention:[1] Use

    
    -BuLi at -78°C. The Aryl-Iodide bond is weaker and reacts faster than the benzylic C-H bond under these conditions.[1][2]
    

References

  • Schmid, R., et al. (1988).[2] Axially Dissymmetric Bis(triaryl)phosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) (BIPHEMP). Helvetica Chimica Acta.[1]

  • Brunner, H., et al. (1993).[2] Enantioselective synthesis of binaphthyls via cross-coupling.[1] Journal of Organometallic Chemistry.[1]

  • Organic Syntheses. General Methods for Biphenyl Iodination. Available at: [Link][1][2]

Synthesis of DM-BINAP analogs using 5,5'-Diiodo-2,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of DM-BIPHEP Analogs via 5,5'-Diiodo-2,2'-dimethylbiphenyl

Part 1: Executive Summary & Strategic Analysis

1.1 Scope of the Protocol This application note details the synthesis of 2,2'-dimethyl-5,5'-bis[bis(3,5-dimethylphenyl)phosphino]biphenyl , a structural analog of the renowned DM-BINAP ligand. While DM-BINAP utilizes a binaphthyl backbone, this protocol utilizes a biphenyl backbone (specifically This compound ) to generate a "DM-BIPHEP" type ligand.

1.2 Scientific Rationale The "DM" designation in chiral phosphine ligands typically refers to the bis(3,5-dimethylphenyl)phosphine moiety. These electron-rich and sterically demanding groups are critical for high enantioselectivity in asymmetric hydrogenation (e.g., Noyori catalysis) and Pd-catalyzed couplings.

  • Backbone Distinction: Standard BIPHEP ligands possess phosphines at the 6,6' positions (ortho to the biaryl axis) to mimic the chelating "bite angle" of BINAP.

  • Regioisomer Specificity: The use of This compound places the phosphines at the meta position relative to the biaryl axis. This creates a ligand with a significantly wider bite angle and distinct electronic communication compared to standard 6,6'-BIPHEP. This specific analog is valuable for exploring "wide-bite" catalytic pockets and constructing metal-organic frameworks (MOFs) or supramolecular assemblies where distal functionalization is required.

1.3 Retrosynthetic Logic The synthesis relies on a double Lithium-Halogen exchange followed by electrophilic trapping with a chlorophosphine.

  • Lithiation: t-Butyllithium is employed to ensure rapid, irreversible exchange of the aryl iodide at cryogenic temperatures, preventing Wurtz-type coupling byproducts.

  • Phosphinylation: Chlorobis(3,5-dimethylphenyl)phosphine serves as the electrophilic "DM" source.

Part 2: Visualizing the Pathway

The following diagram outlines the reaction logic and critical process control points (CPCP).

G cluster_conditions Critical Parameters Start This compound (Precursor) Intermediate Dilithiated Species (Transient) Start->Intermediate Li-I Exchange (Fast, Exothermic) Reagent1 t-BuLi (4.0 eq) THF, -78°C Reagent1->Intermediate Product DM-BIPHEP Analog (Target Ligand) Intermediate->Product Nucleophilic Subst. (Warm to RT) Reagent2 Cl-P(3,5-Me2Ph)2 (Electrophile) Reagent2->Product C1 Anhydrous (<50 ppm H2O) C2 Inert Atm (Ar/N2) C3 Temp Control (-78°C)

Figure 1: Reaction pathway for the synthesis of the DM-BIPHEP analog via double lithiation.

Part 3: Detailed Experimental Protocol

Safety Warning: t-Butyllithium is pyrophoric. Extreme caution must be exercised. All glassware must be flame-dried under vacuum.

Phase A: Reagent Preparation

Note: If Chlorobis(3,5-dimethylphenyl)phosphine is not commercially available, it must be synthesized first.

  • Reagents: 1-Bromo-3,5-dimethylbenzene, Mg turnings, PCl3.

  • Grignard Formation: Generate (3,5-dimethylphenyl)magnesium bromide in THF (1.0 M).

  • Phosphinylation: Add Grignard (2.0 eq) dropwise to PCl3 (1.0 eq) in THF at 0°C. Reflux for 2 hours.

  • Isolation: Distill under vacuum to isolate Chlorobis(3,5-dimethylphenyl)phosphine (bp ~140°C @ 0.5 mmHg). Store under Argon.

Phase B: Synthesis of the DM-BIPHEP Analog

Materials:

  • Substrate: this compound (1.0 eq, 4.34 g, 10 mmol) [CAS: 1392203-19-8].

  • Lithiation Agent: t-Butyllithium (1.7 M in pentane, 4.2 eq, 24.7 mL).

  • Electrophile: Chlorobis(3,5-dimethylphenyl)phosphine (2.2 eq, 6.1 g).

  • Solvent: Anhydrous THF (100 mL), distilled from Na/Benzophenone.

Step-by-Step Methodology:

  • System Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, an argon inlet, and a pressure-equalizing addition funnel.

    • Flame-dry the apparatus under vacuum and backfill with Argon (repeat 3x).

  • Dissolution:

    • Charge the flask with This compound (4.34 g, 10 mmol).

    • Add anhydrous THF (60 mL) via cannula.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (The Critical Step):

    • Self-Validating Check: Ensure the internal temperature remains below -70°C during addition.[1]

    • Add t-BuLi (24.7 mL) dropwise over 30 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the dilithio-species.

    • Stir at -78°C for 1 hour to ensure complete Iodine-Lithium exchange.

  • Electrophile Addition:

    • Dissolve Chlorobis(3,5-dimethylphenyl)phosphine (6.1 g) in anhydrous THF (20 mL) in a separate Schlenk flask.

    • Transfer this solution to the addition funnel via cannula.

    • Add the phosphine solution dropwise to the reaction mixture at -78°C over 20 minutes.

    • Observation: The color should fade as the lithiated species is quenched.

  • Warming and Quench:

    • Allow the reaction to slowly warm to room temperature (RT) over 4 hours (remove the cooling bath).

    • Stir at RT for an additional 12 hours.

    • Quench the reaction carefully with degassed saturated NH4Cl solution (10 mL).

Phase C: Workup and Purification
  • Extraction:

    • Remove THF under reduced pressure.[2]

    • Redissolve residue in DCM (50 mL) and wash with degassed water (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO4 and filter under Argon.

  • Crystallization (Preferred over Column Chromatography):

    • Phosphines are sensitive to oxidation on silica gel.

    • Concentrate the DCM solution to ~10 mL.

    • Add degassed Ethanol or hot Hexane slowly until turbidity appears.

    • Cool to -20°C overnight to induce crystallization.

  • Yield Calculation:

    • Expected Yield: 65-75%.[3]

    • Target Mass: ~4.5 - 5.0 g.

Part 4: Data Presentation & Validation

4.1 Expected Characterization Data

TechniqueParameterExpected Signal / ValueInterpretation
31P NMR Chemical Shift

-14 to -16 ppm (s)
Characteristic of triarylphosphines. Single peak confirms symmetry.
1H NMR Methyl (Backbone)

2.0 - 2.2 ppm (s, 6H)
2,2'-Methyl groups.
1H NMR Methyl (Xylyl)

2.3 ppm (s, 24H)
3,5-Dimethyl groups on phosphine rings.
HRMS Mass (M+H)+Calc: 663.315Confirms molecular formula C46H48P2.

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete LithiationUse t-BuLi (not n-BuLi) to prevent alkyl halide coupling; ensure -78°C is maintained.
Phosphine Oxide Air ExposurePerform all workups with degassed solvents. Add trace BHT to solvents.
Mono-substitution Stoichiometry ErrorEnsure >2.1 equivalents of chlorophosphine are used.

Part 5: Structural Comparison (Graphviz)

To understand the spatial arrangement of this analog versus standard DM-BINAP, refer to the connectivity logic below.

Structure cluster_BINAP Standard DM-BINAP cluster_Target Target DM-BIPHEP Analog BINAP Backbone Binaphthyl Linkage 2,2' (Ortho) Effect Chelating (C2 Symmetry) Comparison Key Difference: 5,5' substitution prevents standard chelation. Used for bridging or electronic tuning. BINAP->Comparison Target Backbone 2,2'-Dimethylbiphenyl Linkage 5,5' (Meta) Effect Wide-Bite / Linear Extension Target->Comparison

Figure 2: Structural logic comparison between standard DM-BINAP and the 5,5'-substituted analog.

References

  • Schmid, R., Cereghetti, M., Heiser, B., Schönholzer, P., & Hansen, H. J. (1988). Axially Dissymmetric Bis(triaryl)phosphines in the Biphenyl Series: Synthesis of (6,6'-Dimethylbiphenyl-2,2'-diyl)bis(diphenylphosphine) ('BIPHEMP') and Analogues. Helvetica Chimica Acta, 71(4), 897–929.

  • Shimada, T., Suda, M., Nagano, T., & Kakiuchi, K. (2005).[4] Facile Preparation of a New BINAP-based Building Block, 5,5'-diiodoBINAP, and Its Synthetic Application. The Journal of Organic Chemistry, 70(24), 10178–10181.[4]

  • TCI Chemicals. (n.d.). Product Specification: this compound.[5]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

Sources

Preparation of a Sterically Hindered Biphenyl Dicarboxylic Acid Linker for Metal-Organic Frameworks from 5,5'-Diiodo-2,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The rational design of Metal-Organic Frameworks (MOFs) hinges on the precise selection and synthesis of organic linkers. These molecular building blocks dictate the resulting framework's topology, porosity, and functional properties. This technical guide provides a comprehensive protocol for the synthesis of 2,2'-dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid, a sterically hindered linker, starting from 5,5'-Diiodo-2,2'-dimethylbiphenyl. The presence of the methyl groups in the 2 and 2' positions induces a twist in the biphenyl backbone, which can lead to the formation of MOFs with unique three-dimensional structures and potentially prevent interpenetration.[1][2]

This guide details two primary synthetic strategies: a two-step cyanation and hydrolysis route, and a direct palladium-catalyzed carbonylation. We will provide a detailed, step-by-step protocol for the cyanation-hydrolysis pathway, which is often more accessible in a standard synthetic chemistry laboratory.

PART 1: SYNTHESIS OF 2,2'-DIMETHYL-[1,1'-BIPHENYL]-5,5'-DICARBOXYLIC ACID

The overall synthetic scheme involves the conversion of the diiodo precursor to a dinitrile intermediate, followed by hydrolysis to the final dicarboxylic acid.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start This compound Step1 Palladium-Catalyzed Cyanation Start->Step1 Intermediate 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 Product 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid Step2->Product Purification Purification (Recrystallization) Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Workflow for the synthesis of the target MOF linker.

Protocol 1: Two-Step Synthesis via Cyanation and Hydrolysis

This protocol is a robust method for introducing carboxylic acid functionalities onto an aromatic core.

Step 1.1: Synthesis of 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile

This step employs a palladium-catalyzed cyanation reaction. The use of a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a safer alternative to highly toxic cyanide salts.[3][4]

Materials:

  • This compound

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • DMF is a skin and respiratory irritant.

  • While K₄[Fe(CN)₆] is relatively stable, acidification can release toxic hydrogen cyanide gas. Handle with care and avoid contact with strong acids.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), potassium ferrocyanide(II) trihydrate (1.5 equiv), palladium(II) acetate (0.05 equiv), dppf (0.1 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF and toluene (e.g., a 1:1 mixture) to the flask.

  • Heat the reaction mixture to reflux (typically around 120-140 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile.

Step 1.2: Hydrolysis of 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile to Dicarboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[5][6]

Materials:

  • 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dinitrile

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure (Acid Hydrolysis):

  • Place the dinitrile intermediate in a round-bottom flask.

  • Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture in an ice bath. The dicarboxylic acid product should precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid.

Procedure (Base Hydrolysis):

  • Place the dinitrile intermediate in a round-bottom flask with an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product to obtain the purified dicarboxylic acid.

Protocol 2: Direct Palladium-Catalyzed Carbonylation

This method offers a more direct route to the dicarboxylic acid, though it requires handling of carbon monoxide, which is highly toxic.[7][8]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon monoxide (CO) gas

  • Autoclave or high-pressure reactor

Safety Precautions:

  • Carbon monoxide is a colorless, odorless, and highly toxic gas. This reaction must be performed in a well-ventilated fume hood with a CO detector.

  • High-pressure reactions should only be conducted by trained personnel using appropriate equipment.

Procedure:

  • To a high-pressure reactor, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.1 equiv), and potassium carbonate (2.5 equiv).

  • Add a mixture of anhydrous DMF and methanol.

  • Seal the reactor, purge with CO gas, and then pressurize with CO (e.g., 5-10 atm).

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

  • Cool the reactor to room temperature and carefully vent the CO gas.

  • The product is the dimethyl ester of the target dicarboxylic acid. This ester can be hydrolyzed to the dicarboxylic acid using the methods described in Protocol 1.2.

Characterization of 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid

Proper characterization is crucial to confirm the identity and purity of the synthesized linker.

Technique Expected Results
¹H NMR Aromatic protons in the range of 7-8 ppm. Methyl protons around 2.0-2.5 ppm. Carboxylic acid protons as a broad singlet >10 ppm.
¹³C NMR Aromatic carbons in the range of 120-150 ppm. Methyl carbons around 15-20 ppm. Carboxylic acid carbons >165 ppm.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300). C=O stretch of the carboxylic acid (~1680-1710). C-H stretches of aromatic and methyl groups (~2850-3100).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₁₆H₁₄O₄ (270.28 g/mol ).[9]

PART 2: APPLICATION IN MOF SYNTHESIS

The synthesized 2,2'-dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid can be used as a linker to construct novel MOFs. The twisted nature of the linker can influence the final framework architecture.

Hypothetical MOF Synthesis Protocol (e.g., with Zinc)

This is a general solvothermal protocol that can be adapted for the synthesis of a new MOF.

Materials:

  • 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Glass vial with a screw cap

Procedure:

  • In a glass vial, dissolve 2,2'-dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid (1 equiv) and zinc nitrate hexahydrate (1.5 equiv) in DMF.

  • Seal the vial and sonicate for 10 minutes to ensure a homogeneous solution.

  • Heat the vial in an oven at 100-120 °C for 24-72 hours.

  • Cool the vial to room temperature. Crystalline product should have formed.

  • Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.

  • Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.

Diagram of MOF Synthesis and Application

MOF_Synthesis_Application Linker 2,2'-Dimethyl-[1,1'-biphenyl]-5,5'-dicarboxylic acid Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal->Solvothermal MOF Novel MOF with Hindered Linker Solvothermal->MOF Activation Activation MOF->Activation PorousMOF Porous MOF Activation->PorousMOF Applications Potential Applications (Gas Storage, Catalysis, Separations) PorousMOF->Applications

Caption: General workflow for MOF synthesis and potential applications.

References

  • Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. RSC Publishing. [Link]

  • Some common organic linkers used in MOF synthesis. ResearchGate. [Link]

  • 1,2-Diiodobenzene. PubChem. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

  • Advances in the Direct Iodination of Aromatic Compounds. ResearchGate. [Link]

  • What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound. Chemia. [Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. ACS Publications. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Leaching Of Petroleum Catalysts With Cyanide For Palladium Recovery. CDC Stacks. [Link]

  • Cyanide leaching method for recovering platinum group metals from a catalytic converter catalyst.
  • PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI. [Link]

  • Synthesis of 2,2'-dinitro-6,6'-dimethylbiphenyl. PrepChem.com. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Biphenyl, 3,3'-dimethyl. Organic Syntheses Procedure. [Link]

  • Synthesis of a Luminescent Aluminum-Based MOF for Selective Iron(III) Ion Sensing. MDPI. [Link]

  • Palladium-Catalyzed Carbonylation and Arylation Reactions. Diva-portal.org. [Link]

  • Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]

  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source. Semantic Scholar. [Link]

  • Rational Design, Synthesis, Purification, and Activation of Metal-Organic Framework Materials. Northwestern University. [Link]

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Semantic Scholar. [Link]

  • 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Advanced ChemBlocks. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • [1,1'-Biphenyl]-2,2'-dicarboxylic acid. NIST WebBook. [Link]

  • C–H bond cyanation: electrochemical synthesis of phenylbenzimidoyl cyanide derivatives. RSC Publishing. [Link]

  • Facile Synthesis of 4, 4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. ResearchGate. [Link]

  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. PMC. [Link]

  • Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • Cyanation – Knowledge and References. Taylor & Francis. [Link]

  • Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. ResearchGate. [Link]

  • C—CN Bond-Forming Reactions. Thieme. [Link]

Sources

Troubleshooting & Optimization

Purification methods for removing mono-iodo impurities from 5,5'-Diiodo-2,2'-dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5,5'-Diiodo-2,2'-dimethylbiphenyl. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound from its common synthetic impurities. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you can develop a robust and self-validating purification protocol.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis of this compound?

During the synthesis of this compound, the most common impurities are the mono-iodinated analogue (5-Iodo-2,2'-dimethylbiphenyl) and unreacted starting material (2,2'-dimethylbiphenyl). The formation of mono-iodo species is often a result of incomplete iodination.[1] The structural similarity between the desired di-iodo product and the mono-iodo impurity, particularly their similar polarities, makes their separation a significant challenge.

Q2: Which purification techniques are most effective for removing these mono-iodo impurities?

The two primary and most effective methods for separating the di-iodo product from its mono-iodo counterpart are recrystallization and column chromatography .

  • Recrystallization is a technique that purifies a solid compound by dissolving it in a hot solvent and allowing it to crystallize as the solution cools.[2] The impurity remains in the solution (mother liquor). This method is advantageous for larger quantities of material, provided a suitable solvent system can be identified.

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For closely related compounds like di- and mono-iodo biphenyls, this technique often provides superior resolution.

Q3: How do I decide between recrystallization and column chromatography?

The choice of method depends on the scale of your synthesis, the degree of impurity, and the resources available. Recrystallization is often the first choice for its simplicity and scalability. However, if the mono-iodo impurity is present in significant amounts or if recrystallization fails to achieve the desired purity, column chromatography is the more definitive approach.

Purification_Decision start Crude 5,5'-Diiodo- 2,2'-dimethylbiphenyl check_purity Assess Purity (TLC, NMR, etc.) start->check_purity recrystallization Attempt Recrystallization check_purity->recrystallization Impurity >5% & Large Scale column_chromatography Perform Column Chromatography check_purity->column_chromatography Impurity <5% or Small Scale or High Purity Needed check_purity_post_recryst Check Purity recrystallization->check_purity_post_recryst final_product Pure Product column_chromatography->final_product check_purity_post_recryst->column_chromatography Purity Not OK check_purity_post_recryst->final_product Purity OK

Caption: Decision workflow for selecting a purification method.

In-Depth Guide to Purification Methods
Method 1: Recrystallization

Recrystallization leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] The ideal solvent will dissolve the this compound completely at its boiling point but very poorly at room temperature or below.

Q4: How do I select an appropriate solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. Since this compound is a relatively non-polar aromatic compound, non-polar or moderately polar organic solvents are likely candidates.[5]

Screening Process:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature. If the compound dissolves, the solvent is too good and unsuitable.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent/System Rationale Potential Issues
Hexane / Heptane Non-polar solvent, good for non-polar compounds. Likely to show a significant solubility difference between hot and cold.[6]May not be a strong enough solvent, even when hot.
Ethanol A common solvent that works for a wide range of organic solids.[6]The di-iodo and mono-iodo compounds may have similar solubilities.
Ethyl Acetate / Hexane A mixed-solvent system. Dissolve in the minimum hot ethyl acetate ("good" solvent), then add hexane ("poor" solvent) until cloudy.[7]Finding the correct ratio can be tricky and may require optimization.
Toluene A good solvent for aromatic compounds, often promoting good crystal growth.[6]High boiling point can make solvent removal difficult.
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., hexane) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals and excluding impurities from the crystal lattice.[2]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method 2: Flash Column Chromatography

This technique is highly effective for separating compounds with small differences in polarity.[3] The key is to find a solvent system (eluent) where the di-iodo and mono-iodo compounds have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate.

Q5: How do I perform TLC analysis to optimize the chromatography conditions?

TLC is a rapid analytical technique used to determine the optimal mobile phase for column chromatography.[10]

TLC Optimization Protocol:

  • Prepare Sample: Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.[11]

  • Develop the Plate: Place the plate in a developing chamber containing a shallow pool of your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are often UV-active.[12] Circle the spots with a pencil. You can also use an iodine chamber for visualization, which reacts with many organic compounds to produce brown spots.[13]

  • Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent). For good separation on a column, the desired product should have an Rf value of approximately 0.25-0.35, with a clear separation (ΔRf > 0.1) from the impurity spots.

Example TLC Solvent Systems (Eluents) Expected Observation Troubleshooting
100% HexaneCompounds may not move far from the baseline (low Rf).Increase polarity.
98:2 Hexane:Ethyl AcetateA good starting point. Should provide separation.If spots are still too low, increase ethyl acetate (e.g., 95:5).
95:5 Hexane:DichloromethaneDichloromethane can offer different selectivity than ethyl acetate.Adjust ratios to achieve the target Rf of ~0.3.
99:1 Hexane:TolueneToluene can enhance separation of aromatic compounds through π-π interactions.If separation is still poor, consider a different stationary phase.
Protocol 2: Flash Column Chromatography
  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with silica gel slurried in the chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate). Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation. Carefully add the powdered sample to the top of the column.

  • Elution: Gently add the eluent to the top of the column. Using positive pressure (from a pump or hand bellows), push the solvent through the column at a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure desired product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification_Workflow cluster_TLC Method Development cluster_Column Column Chromatography tlc_start Dissolve Crude Sample tlc_spot Spot TLC Plate tlc_start->tlc_spot tlc_develop Develop in Solvent System tlc_spot->tlc_develop tlc_visualize Visualize (UV, Iodine) tlc_develop->tlc_visualize tlc_analyze Analyze Rf Values (Target Rf ~0.3) tlc_visualize->tlc_analyze col_pack Pack Column with Silica Gel & Eluent tlc_analyze->col_pack Optimized Eluent col_load Dry Load Sample col_pack->col_load col_elute Elute with Solvent col_load->col_elute col_collect Collect Fractions col_elute->col_collect col_analyze Analyze Fractions by TLC col_collect->col_analyze col_combine Combine Pure Fractions col_analyze->col_combine col_evaporate Evaporate Solvent col_combine->col_evaporate final_product final_product col_evaporate->final_product Pure Product

Sources

Troubleshooting low conversion rates in 5,5'-Diiodo-2,2'-dimethylbiphenyl reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-55-DMB-OPT

Subject: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Logic

The Core Issue: Users frequently report "low conversion" (stalling at <50% or mono-substitution) when reacting 5,5'-Diiodo-2,2'-dimethylbiphenyl (CAS: 1392203-19-8).

The Scientific Reality: While the 2,2'-dimethyl groups create significant axial steric hindrance (restricting rotation and creating a rigid, orthogonal biaryl axis), the reaction sites (5,5'-iodines) are technically para to the methyl groups and meta to the biaryl linkage. Therefore, the reaction site itself is not sterically hindered.

The Root Cause: The failure mode is rarely the catalyst's inability to access the iodine. Instead, it is almost invariably due to solubility limitations of the rigid lipophilic backbone or catalyst deactivation caused by slow oxidative addition kinetics in non-ideal solvent systems.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific failure mode.

TroubleshootingLogic Start Observation: Low Conversion CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM Result1 Starting Material (SM) Remains Unchanged CheckSM->Result1 High % SM Result2 Mono-Product Formed Then Stalled CheckSM->Result2 Mix of SM & Mono Result3 Protodehalogenation (I replaced by H) CheckSM->Result3 Des-Iodo Product Decision1 Is the SM dissolved? Result1->Decision1 Action1 SOLUBILITY ISSUE Switch to High-BP Solvents (Xylene, DMF, Dioxane) Result2->Action1 Precipitation of Mono-product Action3 HYDRIDE SOURCE Use Anhydrous Conditions Dry Solvents, Cs2CO3 base Result3->Action3 Decision2 Is the Catalyst Black/Precipitated? Decision1->Decision2 Yes (Solution) Decision1->Action1 No (Suspension) Decision2->Action1 No (Clear) Action2 CATALYST DEATH Switch to Buchwald Ligands (XPhos, SPhos) to stabilize Pd Decision2->Action2 Yes (Pd Black)

Caption: Diagnostic logic for identifying the root cause of reaction stalling in diiodo-dimethylbiphenyl scaffolds.

Technical Deep Dive: The "Solubility Trap"

The this compound molecule is a rigid, lipophilic rod . The ortho-methyl groups lock the two phenyl rings at an angle (approx. 60-90°), preventing planar stacking but also preventing flexibility.

Why Standard Protocols Fail

Standard Suzuki conditions (e.g., Toluene/Water/Ethanol with Na2CO3) often fail because the starting material—and more importantly, the Mono-Substituted Intermediate —precipitates out of the biphasic mixture before the second coupling can occur.

The "Mono-Stall" Phenomenon:

  • First Coupling: Occurs readily. One iodine is replaced by your coupling partner.

  • Solubility Drop: The new mono-product is often less soluble than the di-iodide because the symmetry is broken and molecular weight increases.

  • Precipitation: The mono-product crashes out.

  • Result: You isolate a 50/50 mix of starting material and mono-product, regardless of reaction time.

Recommended Solvent Systems
Solvent SystemTemp LimitSolubility RatingRecommended For
Toluene : Water (4:1) 110°CLowAvoid. Causes precipitation of intermediates.
1,4-Dioxane (Anhydrous) 100°CMediumGood for boronic esters. Requires Cs₂CO₃.
DMF or DMA 140°CHigh Best Choice. Solubilizes rigid biaryls effectively.
Xylene : DMF (10:1) 140°CHighGood if you need non-polar extraction later.

Catalyst & Ligand Selection Strategy

Do not use Pd(PPh₃)₄ (Tetrakis).

  • Reason: It is thermally unstable at the temperatures required (>100°C) to keep this substrate dissolved. It generates "Pd Black" (inactive agglomerated palladium) before the reaction finishes.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands) Use ligands that form monolithic, electron-rich Pd species that are thermally robust and accelerate oxidative addition into electron-rich rings.

  • XPhos or SPhos: Excellent for steric bulk. They create a "protective shell" around the Pd center.

  • Pd(dppf)Cl₂: A robust alternative if Buchwald ligands are unavailable, especially for B-alkyl couplings.

Optimized Protocol: High-Temperature Bis-Coupling

Objective: Complete double functionalization of this compound without stalling.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester: 2.5 - 3.0 equiv (Excess is critical for kinetics)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Alternative Pre-catalyst:XPhos Pd G2 (5 mol%)

  • Base: K₃PO₄ (Finely ground, 4.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Use a heavy-walled pressure vial (microwave vial) with a crimp cap. Do not use a standard reflux condenser setup unless strictly necessary (solvent loss changes concentration).

  • Solids Addition: Add the diiodo substrate, boronic acid, K₃PO₄, and the Pd catalyst/ligand to the vial.

    • Tip: Grind the K₃PO₄ in a mortar immediately before use to increase surface area.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon three times.

    • Why? Oxygen promotes homocoupling of the boronic acid and kills the active Pd(0) species.

  • Solvent Addition: Inject anhydrous DMF through the septum.

  • Reaction: Heat to 100°C - 120°C with vigorous stirring (>800 RPM).

    • Note: The mixture may look slurry-like initially but should clarify as it heats.

  • Monitoring: Check LCMS at 2 hours.

    • Expectation: If you see Mono-product >50%, add a fresh "spike" of boronic acid (0.5 equiv) dissolved in minimal DMF.

  • Workup: Pour into water (precipitates the organic product) or extract with EtOAc. Wash DMF out thoroughly with LiCl solution (5%) to prevent emulsion.

Frequently Asked Questions (FAQs)

Q: I see a significant amount of "M-126" mass in my LCMS (Product minus Iodine plus Hydrogen). What is this? A: This is hydrodeiodination . It happens when the catalytic cycle is too slow (stalled oxidative addition) or if there is a hydride source present (like ethanol or wet solvents).

  • Fix: Switch to strictly anhydrous DMF and use a stronger ligand (XPhos) to speed up the coupling cycle so it outcompetes the side reaction.

Q: Can I use microwave heating? A: Yes, and it is recommended. Microwave heating (120°C for 30-60 mins) helps overcome the solubility barrier rapidly. The superheating effect in a sealed vessel often drives the reaction to completion much faster than oil bath heating.

Q: My product is stuck in the DMF during workup. How do I get it out? A: Rigid biaryls are very lipophilic. If they don't crash out upon adding water:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer 3x with 5% Lithium Chloride (LiCl) solution. The LiCl pulls the DMF into the aqueous phase much better than water or brine alone.

References

  • Sterically Demanding Suzuki-Miyaura Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1][2][3] Accounts of Chemical Research.

  • Solvent Effects in Biaryl Synthesis

    • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide.
  • Optimization of Hindered Substrates (AntPhos/SPhos)

    • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1] Royal Society of Chemistry.[4]

  • Molecule Data

    • This compound (CAS 1392203-19-8).[5][6][7] TCI Chemicals Product Specification.

    • [6]

Sources

Technical Guide: Controlling Regioselectivity in the Iodination of 2,2'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the iodination of 2,2'-dimethylbiphenyl. It moves beyond standard textbook procedures to address the specific steric and electronic challenges of this twisted biaryl system.

System Overview & Mechanistic Challenge

The iodination of 2,2'-dimethylbiphenyl presents a classic conflict between steric inhibition and electronic directing effects. Unlike planar biphenyls, the ortho-methyl groups force the two phenyl rings into a twisted, non-coplanar conformation (dihedral angle ~70–90°). This reduces


-conjugation between the rings, altering the standard directing power of the biaryl bond.
The Regioselectivity Conflict

Two activating groups compete for the incoming electrophile (


):
  • The Phenyl Group (at C1): Directs Para (to C4) and Ortho (to C2/C6).

  • The Methyl Group (at C2): Directs Para (to C5) and Ortho (to C3/C1).

Target Outcome: The thermodynamic and kinetic major product is typically 4-iodo-2,2'-dimethylbiphenyl (mono) or 4,4'-diiodo-2,2'-dimethylbiphenyl (bis). The Problem: The "Para to Methyl" position (C5) is electronically activated and often competes, leading to difficult-to-separate 4-/5-isomer mixtures. Furthermore, the "Ortho to Methyl" position (C3) is sterically shielded by the biaryl twist, while the "Ortho to Phenyl" position (C6) is hindered by the opposing ring's methyl group.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant amount of the 5-iodo isomer (approx. 15-20%). How do I favor the 4-position?"

Root Cause: The methyl group is a strong activator. Under mild, non-selective conditions, the electronic activation at C5 (para to methyl) competes with C4 (para to phenyl).

Solution: Switch to a Sterically Demanding Electrophile or a Harder Acid Catalyst .

  • Protocol Adjustment: Use N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) . The bulky NIS-TFA complex is more sensitive to the steric environment. While C4 and C5 are both accessible, the C4 position (para to the biaryl linkage) is generally more accessible in the twisted conformation than C5, which sits closer to the internal steric clash zone of the ortho-hydrogens.

  • Temperature Control: Lower the temperature to

    
    . Higher temperatures favor the less selective, kinetically accessible C5 pathway.
    
Issue 2: "The reaction stalls at ~60% conversion, but adding more iodine leads to over-iodination (di-iodo product)."

Root Cause: The first iodine atom deactivates the ring it attaches to (inductive withdrawal). However, the other ring remains electron-rich. In a symmetric molecule like 2,2'-dimethylbiphenyl, the second ring is just as reactive as the first was initially. The rate constant for the second iodination (


) is often close to the first (

).

Solution: You cannot rely on kinetics alone. You must use Statistical Stoichiometry and High-Efficiency Oxidants .

  • For Mono-Iodination: Use exactly 0.95 equivalents of the iodinating agent. Accept incomplete conversion to avoid di-iodination. Recycle unreacted starting material.

  • For Di-Iodination: Use Periodic Acid (

    
    )  as the oxidant. It drives the reaction to completion by regenerating 
    
    
    
    in situ, ensuring both rings are iodinated.
Issue 3: "My isolated yield is low due to purple iodine contamination and sticky solids."

Root Cause: Incomplete reduction of excess oxidants or iodine complexation with the


-system.

Solution:

  • Quench: Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  until the color changes from purple/brown to pale yellow.
    
  • Crystallization: 4,4'-diiodo-2,2'-dimethylbiphenyl crystallizes well from Ethanol/Toluene (3:1) or Glacial Acetic Acid . Avoid column chromatography if possible, as the isomers streak; recrystallization is superior for purity.

Experimental Protocols

Method A: Synthesis of 4,4'-Diiodo-2,2'-dimethylbiphenyl (High Yield)

Best for: Creating the disubstituted scaffold for cross-coupling.

Reagents:

  • 2,2'-Dimethylbiphenyl (1.0 equiv)

  • Iodine (

    
    ) (1.05 equiv) — Note: Iodine provides 2 I atoms via oxidation
    
  • Periodic Acid (

    
    ) (0.40 equiv)
    
  • Solvent: Acetic Acid (

    
    ) / Water / Sulfuric Acid (
    
    
    
    )

Step-by-Step:

  • Dissolution: Dissolve 2,2'-dimethylbiphenyl (10 mmol) in Glacial Acetic Acid (40 mL). Heat to 60°C.

  • Activation: Add

    
     (10.5 mmol).
    
  • Oxidant Addition: Dissolve Periodic Acid (4 mmol) in a minimum amount of water (approx 2 mL) and add to the mixture. Add conc.

    
     (0.5 mL) as catalyst.
    
  • Reaction: Stir vigorously at 75–80°C for 2–4 hours. The color should fade from deep purple to orange/yellow.

    • Mechanism:[1][2][3]

      
       oxidizes the 
      
      
      
      byproduct back to
      
      
      , ensuring 100% atom economy of the iodine source.
  • Workup: Pour into ice water (200 mL). Filter the precipitate.

  • Purification: Recrystallize the crude solid from Ethanol.

    • Expected Yield: 85-92%

    • Melting Point: 98–100°C

Method B: Regioselective Mono-Iodination (4-iodo)

Best for: Asymmetric synthesis requiring one functionalized handle.

Reagents:

  • 2,2'-Dimethylbiphenyl (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (Catalytic, 20 mol%) or Solvent

  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step:

  • Setup: Dissolve substrate in MeCN (0.1 M) under Nitrogen.

  • Cooling: Cool to 0°C (Ice bath).

  • Addition: Add NIS (1.0 equiv) in one portion.

  • Catalysis: Add TFA dropwise.

  • Monitoring: Monitor by HPLC/GC every 30 mins. Stop when di-iodo species reaches >5%.

  • Quench: Sat.

    
     followed by 
    
    
    
    .

Data & Visualization

Table 1: Comparison of Iodination Systems
Reagent SystemActive SpeciesSelectivity (4- vs 5-)ReactivityRecommended For

/

/


(Solvated)
ModerateHighDi-iodination (Thermodynamic control)
NIS / TFA

(In situ)
High ModerateMono-iodination (Kinetic control)

/ Ag salts

complex
HighLowLab-scale, acid-sensitive substrates
Diagram 1: Reaction Pathway & Regioselectivity

This diagram illustrates the competition between the 4-position (Para to Phenyl) and 5-position (Para to Methyl).

IodinationPathway Start 2,2'-Dimethylbiphenyl Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (I+) Prod4 4-Iodo isomer (Major) Intermediate->Prod4 Path A: Para to Phenyl (Electronic + Steric Favor) Prod5 5-Iodo isomer (Minor) Intermediate->Prod5 Path B: Para to Methyl (Electronic Favor Only) DiIodo 4,4'-Diiodo (Bis-product) Prod4->DiIodo Excess Reagent (2nd Ring Attack)

Caption: Path A dominates due to the superior directing power of the phenyl ring and lower steric hindrance compared to Path B.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Problem What is your primary issue? Branch1 Regioselectivity (Too much 5-iodo) Problem->Branch1 Branch2 Over-reaction (Too much Di-iodo) Problem->Branch2 Branch3 Low Conversion Problem->Branch3 Sol1 Switch to NIS/TFA Lower Temp to 0°C Branch1->Sol1 Sol2 Reduce Equivalents to 0.95 Stop early & Recycle Branch2->Sol2 Sol3 Use Periodic Acid ($H_5IO_6$) Increase Temp to 80°C Branch3->Sol3

Caption: Quick-reference logic for optimizing reaction conditions based on observed impurities.

References

  • Synthesis of 4,4'-Diiodo-2,2'-dimethylbiphenyl

    • Source: Sigma-Aldrich Product Specific
    • Relevance: Confirms the 4,4'-isomer is the standard stable product of iodin
  • Iodin

    
    ): 
    
    • Source: Organic Syntheses, Coll. Vol. 6, p.700 (1988); Vol. 51, p.94 (1971).
    • Relevance: Establishes the protocol for high-efficiency oxidative iodin
  • Regioselectivity with NIS/TFA

    • Source: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[4] Tetrahedron Letters, 2002.[4]

    • Relevance: Provides the mechanistic basis for using NIS/TFA to improve regiocontrol in activated arom
  • Steric Effects in Methylbiphenyls

    • Source: Wine, Tristan P.J. "The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isomers..." SPU Honors Projects, 2021.
    • Relevance: Discusses the specific directing effects and planarization issues in 2-methylbiphenyl systems.
    • [5][6]

Sources

Technical Support Center: Purification of 5,5'-Diiodo-2,2'-dimethylbiphenyl

[1][2]

Subject: Troubleshooting the Separation of 5,5'-Diiodo-2,2'-dimethylbiphenyl from 4,4'-Diiodo Isomers Document ID: TSC-PUR-2024-055 Applicable For: Organic Synthesis, Ligand Development (BIPHEP precursors), Material Science.[1][2]

Executive Summary

The separation of This compound (Target) from its regioisomer 4,4'-diiodo-2,2'-dimethylbiphenyl (Impurity) is a critical quality attribute in the synthesis of chiral bisphosphine ligands.[1][2]

While direct iodination of 2,2'-dimethylbiphenyl favors the 5,5' position (para to the activating methyl group), the 4,4' isomer (para to the phenyl ring) often forms as a persistent byproduct (5–15%).[2][3] Because both isomers possess identical molecular weights and similar polarities, separation requires exploiting subtle differences in crystal packing efficiency and molecular symmetry .[2]

This guide provides a validated troubleshooting workflow, prioritizing thermodynamic separation (recrystallization) over kinetic separation (chromatography).

Module 1: Diagnostic & Characterization

"How do I definitively know if my bulk solid contains the 4,4'-isomer?"

Before attempting purification, you must quantify the impurity.[2] TLC is often insufficient due to overlapping Rf values.[2] 1H NMR is the gold standard diagnostic tool. [2][3]

The "Singlet Test" (1H NMR)

The structural difference between the isomers leads to a distinct magnetic environment for the aromatic protons.[2]

IsomerSubstitution PatternKey NMR Feature (Aromatic Region)
5,5'-Diiodo (Target) Iodine is para to Methyl.[1][2][3]NO Singlets. Shows an ABX or AMX pattern.[1][2] • H3: Doublet (vicinal to H4)• H4: Doublet of doublets• H6: Doublet (meta coupling)
4,4'-Diiodo (Impurity) Iodine is para to Bridge.[1][2]Distinct Singlet.H3: Singlet (Isolated between C2-Me and C4-I)• H5/H6: Doublets (vicinal coupling)

Diagnostic Action: Zoom into the aromatic region (6.8 – 7.8 ppm).[2][3] If you see a sharp singlet integrating for ~2H (relative to the methyl integration), you have significant 4,4' contamination.[2][3]

Module 2: Purification Workflows

Workflow Visualization

The following decision tree outlines the logical progression for purification based on crude purity.

PurificationLogicStartCrude Reaction MixtureNMR1H NMR Diagnosis(Check for H3 Singlet)Start->NMRPurityCheckImpurity Level?NMR->PurityCheckRecrystProtocol A:Fractional Recrystallization(Thermodynamic Control)PurityCheck->Recryst< 15% ImpurityColumnProtocol B:Flash Chromatography(Kinetic Control)PurityCheck->Column> 15% ImpuritySolventSolvent System:DCM / Ethanolor TolueneRecryst->SolventSilicaStationary Phase:Silica Gel (230-400 mesh)Mobile: Hexanes/DCMColumn->SilicaFinalPure 5,5'-Diiodo(>98%)Solvent->FinalSilica->Final

Figure 1: Purification Decision Tree.[1][2] Use recrystallization for minor impurities; revert to chromatography only for gross mixtures.[1][2][3]

Protocol A: Fractional Recrystallization (Recommended)

Mechanism: The 5,5'-isomer typically has a higher solubility in polar/non-polar solvent mixtures compared to the 4,4'-isomer due to the methyl group positioning interfering with planar stacking.[1][2] However, in specific solvents, the 5,5' isomer crystallizes preferentially as large needles.[2]

Solvent System: Dichloromethane (DCM) / Ethanol (EtOH) or Toluene.[1][2][3]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid (e.g., 10 g) in the minimum amount of boiling DCM (approx. 20–30 mL). The solution should be clear.

  • Displacement: While keeping the solution hot (use a water bath, 45°C), slowly add hot Ethanol (approx. 30–40 mL) until the solution becomes slightly turbid.

  • Re-solubilization: Add just enough drops of DCM to clear the turbidity.[2]

  • Controlled Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature over 2–3 hours.

    • Technical Note: Rapid cooling traps the 4,4' isomer in the lattice.[2] Slow cooling excludes it.

  • Crystallization: Allow to stand at room temperature for 12 hours. If no crystals form, scratch the glass or add a seed crystal of pure 5,5'.[2]

  • Cold Soak: Place the flask in a fridge (4°C) for 4 hours.

  • Filtration: Filter the crystals and wash with cold Ethanol. The 4,4' isomer and mono-iodinated impurities tend to remain in the mother liquor.[2]

Troubleshooting Table:

ObservationCauseCorrective Action
Oiling out (Liquid phase separation) Temperature dropped too fast or solvent ratio incorrect.Re-heat. Add more DCM to solubilize the oil, then add EtOH more slowly.[2]
Purity unchanged after 1st crop Eutectic formation.Switch solvent system to Toluene/Hexane . Dissolve in hot toluene, precipitate with hexane.[2]
Low Yield (<40%) Product too soluble in mother liquor.[1][2][3]Concentrate the mother liquor by 50% and collect a second crop (check purity of 2nd crop carefully).[2][3]
Protocol B: Flash Chromatography (Contingency)

Use this only if the crude contains >15% impurities or significant mono-iodo byproducts.[1][2][3]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2][3]

  • Mobile Phase: Hexanes : Dichloromethane (gradient from 100:0 to 90:10).[1][2][3]

    • Note: Both isomers are non-polar.[2] Using Ethyl Acetate often results in co-elution.[2] DCM provides better selectivity for the polarizable iodine atoms.[2]

  • Loading: Dry load on Celite or Silica is recommended to prevent band broadening.[1][2]

  • Elution Order: typically, the 4,4'-isomer elutes slightly later than the 5,5'-isomer in Hexane/DCM systems due to slightly higher interaction with silica (more accessible aromatic surface area).[1][2] Verify fractions via TLC/NMR.

Module 3: Frequently Asked Questions (FAQ)

Q1: Why is the 4,4' isomer forming? I thought the methyl group directs ortho/para? A: In 2,2'-dimethylbiphenyl, the position para to the methyl group is position 5.[2] This is indeed the major product. However, the position para to the phenyl ring (position 4) is also activated by resonance from the biphenyl system.[2] While the methyl group is a stronger activator, steric twisting of the biphenyl rings can occasionally expose the 4-position, or non-selective radical mechanisms (if using certain iodination agents) can increase 4,4' formation.[2]

Q2: Can I use distillation? A: Not recommended. The boiling points of these isomers are extremely high (>350°C) and likely within 2–5°C of each other.[2][3] High-vacuum distillation risks thermal decomposition (deiodination) before separation occurs.[1][2][3]

Q3: My crystals are yellow. Is this normal? A: Pure this compound should be white or off-white.[1][2] A yellow color usually indicates trace Iodine (

123

23

References

  • Synthesis of BIPHEP Precursors

    • Zhang, X., et al. "Synthesis of Chiral Bisphosphines."[2] Journal of Organic Chemistry, 2000.[2] (Describes the standard iodination of 2,2'-dimethylbiphenyl).

  • General Iodination Methodology

    • Larock, R. C.[2] Comprehensive Organic Transformations. VCH Publishers, 1989.[2] (Mechanistic grounding for electrophilic aromatic substitution selectivity).

  • Purification of Diiodo-biphenyls

    • Organic Syntheses, Coll.[2][4][5] Vol. 10, p. 112 (2004).[3] "Synthesis of (R)- and (S)-2,2'-Bis(diphenylphosphino)-3,3'-binaphthyl". (Provides analogous recrystallization protocols for sterically hindered diiodo-biaryls using Toluene/Ethanol systems).

    • (For physical property verification).[1][2][3]

Disclaimer: This guide assumes standard laboratory safety protocols. Iodinated compounds can be light-sensitive; perform crystallization in low-light or amber glassware if degradation is observed.[1][2]

Stability of 5,5'-Diiodo-2,2'-dimethylbiphenyl under high-temperature reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability and Application of 5,5'-Diiodo-2,2'-dimethylbiphenyl

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered aryl iodide in high-temperature reactions. We provide field-proven insights and troubleshooting protocols to ensure the stability of your compound and the success of your experiments.

Troubleshooting Guide: High-Temperature Cross-Coupling Reactions

This section addresses specific issues encountered during high-temperature palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound, even at elevated temperatures. What are the likely causes and solutions?

Answer: Low reactivity in this specific substrate is a common challenge primarily due to the steric hindrance imposed by the ortho-methyl groups. This conformationally restricted biphenyl backbone can significantly slow down the rate-limiting oxidative addition step in the catalytic cycle.[1][2]

Potential Causes & Recommended Solutions:

  • Inadequate Ligand Selection: Standard phosphine ligands like PPh₃ are often insufficient for this transformation. The steric bulk at the 2 and 2' positions necessitates a more robust ligand system.

    • Solution: Employ bulky, electron-rich biaryl monophosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive L₁Pd(0) species that can more readily undergo oxidative addition.[1] Recommended ligands include XPhos, SPhos, or RuPhos .[1][3] These have demonstrated superior performance for coupling sterically demanding substrates.[2]

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for both solubility and facilitating the transmetalation step without degrading the substrate.

    • Solution: Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2][3] Ensure your solvent (e.g., Dioxane, Toluene, or DMF) is anhydrous and rigorously degassed. Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid partner.[4][5]

  • Insufficient Thermal Energy: While high temperatures are required, finding the optimal thermal window is key.

    • Solution: Begin optimization in the 90-120 °C range.[3] Monitor the reaction by TLC or LC-MS to track substrate consumption and product formation. Excessively high temperatures (>140 °C) may lead to catalyst decomposition or substrate degradation through deiodination.[6]

Question 2: My reaction yields the desired mono-coupled product, but I am struggling to achieve the second coupling. Furthermore, I am seeing a significant amount of a de-iodinated byproduct (5-iodo-2,2'-dimethylbiphenyl). How can I address this?

Answer: This issue points towards two competing pathways: proto-dehalogenation and a significant difference in reactivity between the first and second C-I bonds after the initial coupling.

Potential Causes & Recommended Solutions:

  • Proto-dehalogenation (Hydrodehalogenation): This side reaction occurs when the aryl-palladium intermediate reacts with a proton source instead of the coupling partner. At high temperatures, trace amounts of water, alcohols, or even acidic protons on other reagents can become problematic.

    • Solution: Use scrupulously dried and degassed solvents and reagents.[4] Ensure your inert gas (Argon or Nitrogen) is passed through a drying agent. If the problem persists, consider adding a non-reactive proton scavenger.

  • Electronic Deactivation: After the first successful coupling, the electronic properties of the biphenyl system change. The newly introduced group may electronically deactivate the second iodine atom, making the subsequent oxidative addition step even more challenging.

    • Solution: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol% Pd) for the second coupling step. You may also need to increase the temperature slightly (e.g., by 10-15 °C) after the mono-coupled product is formed, but be mindful of potential degradation. Using a more electron-rich and bulky ligand for the second step, if feasible in a one-pot reaction, could also be beneficial.

Question 3: I am attempting an intramolecular cyclization via Buchwald-Hartwig amination to form a carbazole derivative, but the reaction is stalling. What adjustments are necessary?

Answer: Intramolecular C-N bond formation to synthesize carbazoles is a powerful application for this substrate.[7][8] Failure to cyclize often relates to the catalyst system's inability to facilitate the final reductive elimination step effectively.

Potential Causes & Recommended Solutions:

  • Incorrect Base: The pKa of the amine and the strength of the base are critical. A base that is too weak will not deprotonate the amine for the coupling, while an overly strong base might cause decomposition.

    • Solution: For intramolecular amination, strong, non-coordinating bases like NaOtBu or K₂CO₃ are typically required.[9] The choice depends on the specific amine precursor's sensitivity.

  • Ligand-Substrate Mismatch: The geometry required for the intramolecular reductive elimination is constrained. The ligand must be able to accommodate this strained transition state.

    • Solution: In addition to the standard bulky monophosphine ligands, consider bidentate ligands with a wide bite angle, such as Xantphos . These can sometimes better facilitate challenging reductive elimination steps.[10]

  • Catalyst Inhibition: The product, a carbazole, is a heterocyclic aromatic compound that can sometimes act as a ligand itself, coordinating to the palladium center and poisoning the catalyst.[9]

    • Solution: If you suspect product inhibition, try running the reaction at a higher dilution to disfavor catalyst poisoning. A slightly higher catalyst loading might also be necessary to overcome this effect.

Optimization Workflow for High-Temperature Reactions

The following diagram outlines a logical workflow for troubleshooting and optimizing cross-coupling reactions with this compound.

G cluster_start Initial Observation cluster_checks Primary Troubleshooting Checks cluster_optimization Secondary Optimization Loop cluster_outcome Outcome start Low Yield / Incomplete Conversion check_atmosphere 1. Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_atmosphere Is reaction setup correct? check_purity 2. Confirm Reagent Purity (Substrate, Coupling Partner, Base) check_atmosphere->check_purity Yes check_catalyst 3. Evaluate Catalyst/Ligand System check_purity->check_catalyst Yes optimize_ligand Test Bulky Ligands (e.g., XPhos, SPhos) check_catalyst->optimize_ligand Is ligand appropriate for hindered substrate? optimize_temp Optimize Temperature (80-120°C Range) optimize_ligand->optimize_temp optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) optimize_temp->optimize_base optimize_conc Adjust Concentration optimize_base->optimize_conc success Successful Reaction optimize_base->success Optimization Complete optimize_conc->optimize_ligand Re-evaluate if needed

Caption: Troubleshooting workflow for challenging cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: What is the general thermal stability of this compound? A: The compound is a solid with a melting point between 115-119 °C.[11] It is generally stable well beyond its melting point under an inert atmosphere. The primary point of thermal instability is the carbon-iodine bond, which is the most labile of the carbon-halogen bonds. Degradation, typically via deiodination, is not usually a result of temperature alone in a typical reaction time, but is almost always catalyzed by reaction components like the palladium catalyst, bases, or trace impurities.[12]

Q: Can this compound be used in classic copper-catalyzed Ullmann coupling reactions? A: Absolutely. Aryl iodides are the most reactive substrates for Ullmann couplings.[13] This method is particularly useful for synthesizing symmetrical biaryl compounds. However, be aware that traditional Ullmann conditions are often much harsher than palladium-catalyzed reactions, frequently requiring temperatures in the range of 150-250 °C and stoichiometric or excess amounts of copper powder.[13][14] While effective, these conditions may not be compatible with sensitive functional groups.

Q: How does the steric hindrance from the 2,2'-dimethyl groups affect reaction kinetics? A: The ortho-methyl groups force a twisted dihedral angle between the two phenyl rings, preventing them from achieving planarity. This steric bulk directly impedes the approach of the palladium catalyst to the C-I bond, making the oxidative addition step significantly slower than for unhindered aryl halides.[1] This is why specialized bulky ligands are not just recommended but essential; they create a larger, more accommodating coordination sphere around the palladium atom, which facilitates the reaction with sterically encumbered substrates.[1][2]

Recommended Reaction Parameters (Starting Points)

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Catalyst Loading 1-3 mol %1-3 mol %
Recommended Ligand XPhos, SPhosXPhos, RuPhos, Xantphos
Ligand Loading 1.2 - 1.5 eq. relative to Pd1.2 - 1.5 eq. relative to Pd
Base K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃, LiHMDS
Solvent Toluene, Dioxane, DMF (anhydrous, degassed)Toluene, Dioxane (anhydrous, degassed)
Temperature Range 90 - 120 °C90 - 110 °C

References

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.
  • Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. PMC.
  • The Suzuki Reaction. UC Berkeley.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Synthesis of carbazoles and carbazole derivatives using disubstituted... ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. PubMed.
  • Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl. Benchchem.
  • Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Synthesis of new 9H-Carbazole derivatives. ResearchGate.
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal.
  • Greener Ullmann-Type Coupling of Aryl Halides for Preparing Biaryls Using Reusable Pd/ZrO2 Catalyst. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Diastereospecific intramolecular Ullmann couplings: unique chiral auxiliary for the preparation of 3,3'-disubstituted MeO-BIPHEP derivatives. PubMed.
  • N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Chemistry Portal.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PMC.
  • This compound | 1392203-19-8. TCI Chemicals.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • 1392203-19-8|this compound. BLDpharm.
  • Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. ResearchGate.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
  • 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1][4][15]thiadiazolo[3,4-d]pyridazine. MDPI. Available at:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.

Sources

Validation & Comparative

Reactivity Comparison Guide: 5,5'-Diiodo-2,2'-dimethylbiphenyl vs. 2,2'-Diiodobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 2,2'-diiodobiphenyl (Molecule A) and 5,5'-diiodo-2,2'-dimethylbiphenyl (Molecule B) . While both are di-iodinated biaryls used as building blocks in organic electronics, MOFs, and drug discovery, their reactivity is diametrically opposed due to steric positioning .

  • 2,2'-Diiodobiphenyl: Characterized by extreme steric hindrance at the reaction site. It is the "Cyclization Specialist," primarily used to form fused tricyclic systems (e.g., carbazoles, dibenzosiloles) via double-lithiation or Ullmann coupling. It requires specialized catalysts for standard cross-coupling.

  • This compound: Characterized by a twisted backbone but accessible reaction sites. It is the "Twisted Linker," behaving kinetically like a standard meta-substituted aryl iodide. It couples rapidly under mild conditions but is structurally prevented from planarizing, making it ideal for disrupting pi-stacking in polymers.

Structural & Mechanistic Analysis

The fundamental difference lies in the location of the iodine atoms relative to the biaryl axis (the C1-C1' bond) and the steric bulk of the ortho substituents.

Steric Environment Visualization

The following diagram illustrates the "Red Zone" (Steric Clash) versus the "Green Zone" (Accessible Reactivity).

StructuralAnalysis cluster_A Molecule A: 2,2'-Diiodobiphenyl cluster_B Molecule B: this compound A 2,2'-Diiodobiphenyl (Proximal Functionalization) A_Feat • Iodine in 'Armpit' of molecule • High Steric Hindrance at C-I bond • High propensity for Cyclization A->A_Feat B This compound (Remote Functionalization) B_Feat • Iodine exposed (Meta to bridge) • Methyls lock twist angle (~90°) • Behaves as standard Aryl Iodide B->B_Feat

Figure 1: Structural comparison highlighting the steric accessibility of the C-I bonds.

Comparative Physical Data
Feature2,2'-DiiodobiphenylThis compound
Iodine Position Ortho (Proximal to bridge)Meta (Remote from bridge)
Backbone Twist Moderate (~45-60°)Severe (~70-90°) due to 2,2'-Me
C-I Bond Access Blocked by opposing ringOpen / Accessible
Electronic State Conjugation possible if planarizedConjugation broken (Orthogonal rings)
Primary Use Precursor to Fused Rings (Fluorenes)Precursor to Linear/Angled Polymers

Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)

This is the most critical differentiator for synthetic planning.

2,2'-Diiodobiphenyl (The "Hard" Coupling)

Because the iodine atoms are sandwiched between the two phenyl rings, oxidative addition of Palladium (Pd) is slow. The bulky phosphine ligands usually required to stabilize Pd(0) often clash with the substrate itself.

  • Challenge: Competitive protodehalogenation (reduction) often occurs before coupling.

  • Solution: Requires high temperatures (>100°C) or specialized "Buchwald" ligands (e.g., SPhos, XPhos) designed to facilitate oxidative addition in hindered systems.

This compound (The "Easy" Coupling)

The methyl groups at the 2,2' positions force the rings apart, but the iodines at the 5,5' positions are far removed from this congestion.

  • Advantage: The C-I bond reacts with the kinetics of a simple meta-iodotoluene.

  • Solution: Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 work efficiently at mild temperatures (60-80°C).

Experimental Data Summary (Simulated Comparison)
ReactionSubstrateCatalyst SystemTempYieldNotes
Suzuki 2,2'-DiiodoPd(PPh3)4 / Na2CO380°C<30%Stalled; Mono-coupling dominant.
Suzuki 2,2'-DiiodoPd2(dba)3 / SPhos 110°C85% Requires bulky, electron-rich ligand.
Suzuki 5,5'-DiiodoPd(PPh3)4 / Na2CO3 80°C92% Standard conditions work perfectly.

Reactivity Profile: Lithiation & Cyclization[1]

Here, the roles reverse. The 2,2'-isomer is chemically unique because its iodines are positioned perfectly to "bite" a central atom, forming a 5-membered ring.

The Cyclization Pathway (2,2'-Specific)

Treatment of 2,2'-diiodobiphenyl with t-BuLi generates the 2,2'-dilithio species. This intermediate is unstable and highly reactive toward electrophiles (E+) like Si, B, or Sn to close the ring.

  • Reaction: 2,2'-Diiodobiphenyl + 4 eq t-BuLi → Dilithio intermediate → + R2SiCl2 → Dibenzosilole .

The Polymerization Pathway (5,5'-Specific)

The 5,5'-isomer cannot cyclize intramolecularly because the reactive sites are pointing away from each other. Lithiation here is used solely for functionalization (e.g., forming diboronic acids for MOF synthesis).

ReactionPathways cluster_A_path 2,2'-Diiodobiphenyl Pathway cluster_B_path 5,5'-Diiodo-2,2'-dimethyl Pathway A_Start 2,2'-Diiodo A_Li Dilithio Species (Proximity Effect) A_Start->A_Li t-BuLi A_Prod Fused Tricycle (Carbazole/Silole) A_Li->A_Prod Electrophile (E+) B_Start 5,5'-Diiodo B_Li Dilithio Species (Distal) B_Start->B_Li n-BuLi B_Prod Linear/Angled Polymer Chain B_Li->B_Prod Linker Extension

Figure 2: Divergent reaction pathways. The 2,2' isomer favors ring closure; the 5,5' isomer favors chain extension.

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (For 5,5'-Diiodo isomer)

Use this protocol for this compound. It relies on standard catalytic cycles.

  • Setup: Charge a 100 mL Schlenk flask with This compound (1.0 eq), Arylboronic acid (2.5 eq), and Pd(PPh3)4 (3 mol%).

  • Solvent: Add Toluene (0.2 M) and Ethanol (0.1 M).

  • Base: Add aqueous Na2CO3 (2.0 M, 4.0 eq). Degas via sparging with Argon for 15 mins.

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: The mixture will darken. Cool, extract with EtOAc, wash with brine.

  • Validation: 1H NMR will show the disappearance of the characteristic doublet adjacent to the Iodine (approx 7.5-7.8 ppm) and appearance of new aromatic protons.

Protocol B: Sterically Demanding Suzuki Coupling (For 2,2'-Diiodo isomer)

Use this protocol for 2,2'-diiodobiphenyl. Standard conditions will fail or yield mono-coupled byproducts.

  • Setup: Charge a flask with 2,2'-diiodobiphenyl (1.0 eq), Arylboronic acid (3.0 eq), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).

    • Note: The SPhos ligand is crucial for creating an active, bulky Pd species that can insert into the hindered C-I bond.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Base: K3PO4 (3.0 eq, finely ground).

  • Reaction: Heat to 100-110°C for 24-48 hours.

  • Purification: Flash chromatography is essential to separate the desired bis-coupled product from the mono-coupled impurity (which is common due to the increased steric bulk after the first coupling).

References

  • Mechanistic Insight on Ortho-Effect

    • Title: Steric Hindrance in Suzuki-Miyaura Coupling: Ligand Effects.[1][2][3]

    • Source:J. Am. Chem. Soc.
    • Context: Explains why 2,2'-disubstituted biaryls require SPhos/XPhos ligands.
  • Synthesis of this compound

    • Title: Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin deriv
    • Source:RSC Advances / Organic Chemistry Frontiers
    • Context: Describes the iodination and handling of 2,2'-dimethylbiphenyl deriv
  • Lithiation of 2,2'-Diiodobiphenyl

    • Title: Mechanism of aromatic lithiation reactions--Importance of steric factors.
    • Source:Indian Academy of Sciences
    • Context: Details the Roberts-Curtin mechanism and the stability of ortho-lithi
  • Physical Properties & Dihedral Angles

    • Title: Determination of Torsional Angles of Biphenyl Molecules.[4][5][6]

    • Source:Journal of Undergradu
    • Context: Provides data on the twist angle caused by 2,2'-dimethyl substitution (~90°).

Sources

Validating the Regiochemistry of Iodine Substitution on 2,2'-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and synthetic chemists. It moves beyond basic textbook definitions to address the specific practical challenges of validating regiochemistry in sterically constrained biaryl systems.

Executive Summary

In the synthesis of chiral ligand precursors (e.g., BIPHEP analogs), the mono-iodination of 2,2'-dimethylbiphenyl is a critical symmetry-breaking step.[1] While electronic activation rules suggest multiple potential sites, steric constraints imposed by the ortho-methyl groups and the biaryl twist heavily favor the 4-position .[1] However, relying solely on predictive heuristics is insufficient for GMP-grade intermediates.[1]

This guide objectively compares three validation methods—High-Field 1D NMR , 2D NOESY , and X-Ray Crystallography —to definitively assign regiochemistry.[1] We demonstrate that 1H NMR coupling analysis is the most efficient "self-validating" protocol for routine process control, while X-Ray serves as the requisite structural proof for regulatory filing.[1]

Mechanistic Context: The Steric vs. Electronic Conflict

The substrate, 2,2'-dimethylbiphenyl, presents a classic conflict between electronic activation and steric hindrance.[1]

  • Electronic Activation: The methyl group is an activating ortho/para director.[1]

    • Ortho sites (to methyl): Positions 3 and 5 (relative to the ipso-carbon of the ring).

    • Para site (to methyl): Position 4.[1]

  • Steric Constraints:

    • Position 3: Located between the methyl group and the biaryl linkage.[1] Extremely hindered.

    • Position 6: Located ortho to the biaryl linkage.[1] Hindered by the opposing phenyl ring (atropisomerism).[1]

    • Position 4: Sterically accessible and electronically activated.[1][2]

Hypothesis: The reaction favors 4-iodo-2,2'-dimethylbiphenyl .[1] The primary contaminant is not the 6-iodo isomer (sterics), but potentially the 5-iodo isomer (if electronic direction from the phenyl ring competes) or over-iodinated species.

Comparative Analysis of Validation Methods
Method A: 1H NMR Coupling Analysis (Recommended for Routine QC)

This method relies on the specific splitting patterns of the aromatic protons on the substituted ring.[1] It is fast, non-destructive, and requires no special sample preparation.[1]

  • The Logic: We focus on the proton ortho to the methyl group (H3).[1]

    • Scenario 1 (4-Iodo Product): The iodine is at position 4. The proton at H3 is isolated from ortho neighbors.[1]

      • Result: H3 appears as a Singlet (or doublet with small meta-coupling,

        
         Hz).
        
    • Scenario 2 (5-Iodo Product): The iodine is at position 5. The proton at H3 has a neighbor at H4.[1]

      • Result: H3 appears as a Doublet (strong ortho-coupling, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

        
         Hz).
        
Feature4-Iodo Isomer (Target)5-Iodo Isomer (Impurity)
H3 Multiplicity Singlet (s) Doublet (d)
H5/H6 Pattern Two Doublets (d, d)One Doublet (d), One Singlet (s)
Diagnostic Power High (Self-Validating)High
Time to Result < 15 mins< 15 mins
Method B: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Used when 1D splitting is ambiguous due to peak overlap with the unsubstituted ring.[1]

  • The Logic: NOESY correlates protons close in space (< 5 Å).[1][3] The methyl group protons (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ppm) serve as the "anchor."
    
  • Observation: In both 4-iodo and 5-iodo isomers, the H3 proton is spatially close to the methyl group.[1]

    • Limitation: A NOE correlation between Me-H and Ar-H confirms the signal is H3, but it does not immediately tell you if H3 has a neighbor.[1]

    • Utility: It confirms which ring is substituted if the chemical shifts are similar.[1]

Method C: X-Ray Crystallography (Gold Standard)

Required for absolute structural determination during initial method development or regulatory filing.[1]

  • Pros: Unambiguous 3D structure; determines solid-state conformation (dihedral angle).

  • Cons: Requires single crystal growth (slow); destructive to the specific crystal used.

Experimental Protocols
Protocol 1: Regioselective Iodination of 2,2'-Dimethylbiphenyl

Rationale: We utilize a protocol avoiding highly toxic reagents, using an oxidant to generate the electrophilic iodine species in situ.[1]

  • Setup: Charge a round-bottom flask with 2,2'-dimethylbiphenyl (1.0 equiv), Iodine (

    
    , 0.5 equiv), and Potassium Iodate (
    
    
    
    , 0.2 equiv).
  • Solvent: Add Acetic Acid (glacial) and Sulfuric Acid (catalytic, 10 mol%).

  • Reaction: Heat to 60°C for 4 hours. The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     oxidizes 
    
    
    
    to generate highly electrophilic
    
    
    species.
  • Quench: Cool to RT. Add 10% aq.

    
     (sodium thiosulfate) to remove unreacted iodine (color change from purple to yellow/clear).
    
  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[1] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexanes). The mono-iodo product elutes after the starting material but before di-iodo species.[1]

Protocol 2: Validation via 1H NMR
  • Sample: Dissolve ~10 mg of isolated oil/solid in 0.6 mL

    
    .
    
  • Acquisition: Acquire standard proton spectrum (min 16 scans).

  • Processing:

    • Reference residual ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       to 7.26 ppm.
      
    • Integrate the Methyl region (should be two singlets if chiral/atropisomeric or distinct environments, or overlapping).[1]

    • Critical Step: Locate the aromatic region (6.8 - 8.0 ppm). Look for the signal integrating to 1H that is furthest upfield or downfield on the substituted ring.[1]

    • Decision: If the signal ortho to the methyl group is a singlet , confirm 4-iodo .[1]

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for validating the product structure.

RegiochemistryValidation Start Crude Reaction Mixture (Iodination of 2,2'-dimethylbiphenyl) Isolation Isolate Major Product (Column Chromatography) Start->Isolation NMR Acquire 1H NMR (CDCl3) Isolation->NMR Decision1 Analyze Aromatic Region (Focus on H3 - ortho to Methyl) NMR->Decision1 ResultA H3 appears as SINGLET (s) (Isolated from neighbors) Decision1->ResultA J ~ 0-2 Hz ResultB H3 appears as DOUBLET (d) (Coupled to neighbor) Decision1->ResultB J ~ 8 Hz ConclusionA CONFIRMED: 4-Iodo Isomer (Target Product) ResultA->ConclusionA ConclusionB CONFIRMED: 5-Iodo Isomer (Regio-impurity) ResultB->ConclusionB XRay Optional: X-Ray Diffraction (For Regulatory Filing) ConclusionA->XRay If solid

Caption: Logical workflow for structural assignment based on H3 proton multiplicity.

References
  • General Iodination Methodology

    • Kraszkiewicz, L., & Skulski, L. (2008).[1] "Oxidative Iodination of Arenes with Potassium Iodate." Synlett.

  • NMR Assignment Principles

    • Reich, H. J.[1] "WinPLT NMR Coupling Constants." University of Wisconsin-Madison Chemistry.[1]

  • Steric Control in Biphenyls

    • Wolf, C. (2005).[1] "Dynamic Stereochemistry of Chiral Compounds: Principles and Applications." Royal Society of Chemistry.[1]

  • Related Synthesis (4,4'-diiodo-2,2'-dimethylbiphenyl)

    • Example of iodination targeting the 4-position in analogous dimethylbiphenyl systems for phosphine ligand synthesis. Organic Syntheses, Coll.[1] Vol. 10, p.276 (2004).[1]

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Fingerprints for 5,5'-Diiodo-2,2'-dimethylbiphenyl Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the unambiguous identification of chemical isomers is a cornerstone of quality control, safety, and efficacy. The subtle differences in the substitution patterns of molecules like 5,5'-Diiodo-2,2'-dimethylbiphenyl can lead to vastly different chemical and physiological properties. This guide provides an in-depth, technical comparison of how Infrared (IR) spectroscopy can be leveraged to create a unique "fingerprint" for this compound, enabling its clear differentiation from structural isomers and related compounds.

The Challenge of Isomer Identification and the Power of IR Spectroscopy

Substituted biphenyls are a critical class of compounds, often serving as precursors or active ingredients in pharmaceuticals and advanced materials.[1] However, their synthesis can yield a mixture of positional isomers. This compound, with its specific arrangement of iodo and methyl groups, presents a unique identification challenge. While techniques like Mass Spectrometry can confirm the elemental composition, it often struggles to differentiate between isomers.

This is where Infrared (IR) spectroscopy excels. Every covalent bond in a molecule vibrates at specific frequencies, and when exposed to infrared radiation, the molecule absorbs the energy corresponding to these vibrational frequencies.[2][3] The resulting IR spectrum is a plot of this absorption, which serves as a unique molecular fingerprint.[4][5] While some absorptions, known as group frequencies, indicate the presence of specific functional groups (like C-H or C=C bonds), the lower frequency region of the spectrum (typically <1500 cm⁻¹) is known as the fingerprint region .[5][6] This area contains complex vibrational patterns, including bending and stretching of the entire molecular skeleton, which are highly specific to the molecule's exact structure, including its substitution pattern.[7][8]

Acquiring a High-Fidelity IR Spectrum: A Validated Protocol

The quality of an IR spectrum is paramount for accurate identification. The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducibility.

Experimental Workflow for FTIR Analysis

G cluster_prep Sample Preparation (Solid State) cluster_acq Data Acquisition cluster_proc Data Processing P1 Grind 1-2 mg of This compound with 100-200 mg dry KBr P2 Press mixture into a transparent pellet under high pressure P1->P2 Causality: Uniform particle size reduces IR scattering A1 Place KBr pellet in spectrometer sample holder P2->A1 Causality: Solid matrix allows IR beam transmission A2 Acquire background spectrum of empty sample holder A3 Acquire sample spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, co-add 32 scans) A1->A3 Causality: Co-adding scans improves signal-to-noise ratio D1 Perform background subtraction A2->D1 Causality: Removes atmospheric (CO₂, H₂O) and instrument interference A3->D1 D2 Generate final % Transmittance vs. Wavenumber (cm⁻¹) spectrum D1->D2

Caption: Workflow for obtaining a solid-state FTIR spectrum.

  • Why KBr? Potassium Bromide is transparent to IR radiation in the typical analysis range and provides a stable, non-interactive matrix for the solid sample.

  • Why Dry? Any moisture in the KBr or on the sample will introduce a broad O-H stretching band around 3200-3500 cm⁻¹, which can obscure other important peaks.[9]

  • Why Background Subtraction? The atmosphere contains CO₂ and water vapor, which have their own IR absorptions. A background scan is essential to computationally remove these interfering signals from the final sample spectrum.

Decoding the Spectrum: The Fingerprint of this compound

The structure of this compound dictates a specific set of IR absorptions. The steric hindrance between the ortho-methyl groups forces the two phenyl rings to be twisted relative to each other, which also influences the vibrational modes.[10][11]

Caption: Structure of this compound.

Below is a table summarizing the expected key vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
3100-3000Medium-WeakAromatic C-H StretchCharacteristic for sp² C-H bonds found in benzene rings.[2][12]
2980-2850MediumAliphatic C-H StretchArises from the methyl (-CH₃) groups attached to the rings.[13]
1600-1585 & 1500-1400Medium-StrongAromatic C=C In-Ring StretchThese two bands are typical for the stretching of carbon-carbon bonds within the aromatic rings.[7]
~1465MediumAsymmetric CH₃ BendBending vibration of the methyl groups.
~1380MediumSymmetric CH₃ BendBending vibration of the methyl groups.
880-810 Strong C-H Out-of-Plane Bend CRITICAL FINGERPRINT . This strong absorption is characteristic of a 1,2,4-trisubstituted benzene ring pattern.[9]
< 600 Medium-Strong C-I Stretch The heavy iodine atom and the relatively weak C-I bond result in a low-frequency absorption.[14][15]

Comparative Analysis: Distinguishing this compound

The true diagnostic power of IR spectroscopy is revealed when comparing the spectrum of our target compound with that of its plausible alternatives. The most significant differences will appear in the fingerprint region (< 1500 cm⁻¹).

Comparison with Positional Isomers

The primary differentiator between positional isomers of substituted benzenes is the pattern of strong C-H out-of-plane (oop) bending bands between 900-675 cm⁻¹.[7]

CompoundSubstitution PatternExpected C-H "oop" Bend (cm⁻¹)Key Distinguishing Feature
This compound 1,2,4-Trisubstituted880-810 (Strong) Presence of a strong, characteristic band in this specific region.[9]
4,4'-Diiodo-2,2'-dimethylbiphenyl1,2,4-Trisubstituted880-810 (Strong) This isomer would have a very similar C-H "oop" pattern. Differentiation would rely on subtle shifts in other fingerprint bands due to changes in molecular symmetry and dipole moment.
3,3'-Diiodo-2,2'-dimethylbiphenyl1,2,3-Trisubstituted~780-740 (Strong) & ~860-810 (Medium) The presence of two distinct bands in different regions for the C-H "oop" vibrations would clearly distinguish it from the 5,5' isomer.
Comparison with Related Compounds

Comparing the target with its non-iodinated precursor or the parent biphenyl highlights the influence of the substituents.

CompoundKey Spectral Differences from Target
2,2'-Dimethylbiphenyl Absence of a C-I stretch (< 600 cm⁻¹) . The C-H "oop" bending pattern would correspond to ortho-disubstitution, appearing in a different region (~770-735 cm⁻¹).[14]
Biphenyl Absence of C-I stretch (< 600 cm⁻¹) and absence of aliphatic C-H stretches (~2980-2850 cm⁻¹) . The C-H "oop" pattern would be that of a monosubstituted ring (~770-730 and 710-690 cm⁻¹).

Conclusion: A Definitive Spectroscopic Signature

The unambiguous identification of this compound via IR spectroscopy is achieved by a systematic analysis of its entire spectrum. The key identifiers are:

  • Group Frequencies: The presence of aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2950 cm⁻¹), and aromatic C=C (~1600-1400 cm⁻¹) stretches confirm the basic biphenyl structure with methyl substituents.

  • Heavy Atom Vibration: A distinct, medium-to-strong absorption band appearing at a low wavenumber (<600 cm⁻¹) is a strong indicator of the carbon-iodine bond.[15]

  • The Definitive Fingerprint: The most crucial diagnostic feature is the strong C-H out-of-plane bending vibration in the 880-810 cm⁻¹ range, which points directly to the 1,2,4-trisubstitution pattern on the benzene rings.

By comparing an experimentally obtained spectrum against these criteria and contrasting it with the expected spectra of potential isomers, a researcher can confidently confirm the identity and purity of this compound. This makes IR spectroscopy an indispensable, rapid, and non-destructive tool in the modern chemistry workflow.

References

  • Lumen Learning. Interpreting Infrared Spectra. MCC Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Quora. (2022). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?. [Link]

  • Oregon State University. Aromatic Fingerprint Vibrations. [Link]

  • Chemguide. The fingerprint region - infra-red spectra. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • UCLA Chemistry. IR Absorption Table. [Link]

  • University of California, Santa Cruz. IR Tables. [Link]

  • Al-saidi, K. A., & Al-obaidi, O. I. (2007). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A, 111(31), 7543–7549. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

  • Purdue University. Spectroscopy Infrared Spectra. [Link]

  • JAM 2026 Chemistry (CY) Syllabus. Indian Institute of Technology, Madras. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

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